Cdk2-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H16ClN3O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-chloro-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O4S/c22-15-10-12-17(13-11-15)30(27,28)24-25-20(14-29-16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)21(25)26/h1-13,24H,14H2 |
InChI Key |
BLIIAZQONXFAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cdk2-IN-9: A Technical Guide on the Mechanism of Action of a Representative CDK2 Inhibitor
Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "Cdk2-IN-9." Therefore, this guide will focus on the well-characterized and selective CDK2 inhibitor, PF-07104091 , as a representative example to detail the mechanism of action, relevant experimental protocols, and signaling pathways pertinent to this class of molecules. The data and methodologies presented are based on published studies of PF-07104091 and other relevant CDK2 inhibitors.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1][2] Dysregulation of CDK2 activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[1] CDK2 forms active complexes with cyclin E and cyclin A, which then phosphorylate a variety of substrates, including the retinoblastoma protein (Rb), to promote cell cycle progression.[2][3] Inhibitors of CDK2 aim to block this activity, thereby inducing cell cycle arrest and preventing tumor cell proliferation.
Biochemical and Cellular Activity of PF-07104091
PF-07104091 is a potent and selective inhibitor of CDK2. Its inhibitory activity has been characterized through various biochemical and cellular assays.
Quantitative Inhibitory Activity
The inhibitory potency of PF-07104091 and other representative CDK2 inhibitors against various cyclin-dependent kinases is summarized in the tables below. This data highlights the selectivity profile of these compounds.
| Compound | Target | Biochemical IC50 (nmol/L) | Cellular IC50 (nmol/L) | Assay Type |
| PF-07104091 | CDK2/cyclin E1 | 2.4 | 32 | Biochemical Assay / NanoBRET |
| INX-315 | CDK2/cyclin E1 | 2.3 | - | Biochemical Assay / NanoBRET |
| AT7519 | CDK2 | 47 | - | In vitro kinase assay |
| CYC065 | CDK2 | 4.5 | - | Biochemical Assay |
Table 1: Inhibitory concentration (IC50) values for selected CDK2 inhibitors against CDK2.[2][4][5]
| Compound | CDK1/cyclin B1 | CDK4/cyclin D1 | CDK6/cyclin D1 | CDK9/cyclin T1 |
| PF-07104091 | >1000 | >1000 | >1000 | >1000 |
| INX-315 | 374 | - | - | 2950 |
| AT7519 | 210 | 100 | >10,000 | 13 |
| CYC065 | - | - | - | 26.2 |
Table 2: Selectivity profile of CDK2 inhibitors against other CDKs (IC50 in nmol/L).[2][4][5]
Mechanism of Action
The primary mechanism of action for ATP-competitive CDK2 inhibitors like PF-07104091 is the blockade of the enzyme's kinase activity. This leads to a cascade of cellular events culminating in cell cycle arrest.
Molecular Interactions
Structural studies of CDK2 in complex with inhibitors reveal that these molecules typically bind to the ATP-binding pocket of the kinase.[6] This binding prevents the phosphorylation of CDK2 substrates, thereby halting the cell cycle. Key interactions often involve hydrogen bonds with the hinge region of the kinase domain and hydrophobic interactions within the pocket.[7]
Cellular Consequences
Inhibition of CDK2 activity leads to a failure to phosphorylate key substrates required for cell cycle progression. This results in:
-
G1/S Phase Arrest: By preventing the phosphorylation of Rb, the E2F transcription factors remain sequestered, and the transcription of genes necessary for S-phase entry is inhibited.[2]
-
Induction of Apoptosis: In many cancer cell lines, prolonged cell cycle arrest triggers programmed cell death.[8]
-
Anaphase Catastrophe: In aneuploid cancer cells, inhibition of CDK2 can lead to anaphase catastrophe, a form of mitotic cell death.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for characterizing a CDK2 inhibitor.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
References
- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural studies with inhibitors of the cell cycle regulatory kinase cyclin-dependent protein kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 8. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Target Profile of CCT068127: A Potent Dual Inhibitor of CDK2 and CDK9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT068127 is a potent small-molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Developed as a more potent and metabolically stable analog of seliciclib (R-roscovitine), CCT068127 demonstrates significant potential in cancer therapy through its dual mechanism of action, impacting both cell cycle progression and transcriptional regulation. This technical guide provides a comprehensive overview of the target profile of CCT068127, including its kinase selectivity, mechanism of action, and cellular effects, supplemented with detailed experimental protocols and visual representations of the relevant biological pathways.
Data Presentation
Kinase Selectivity Profile
CCT068127 exhibits potent inhibitory activity against CDK2 and CDK9, with enhanced selectivity over other cyclin-dependent kinases compared to its parent compound, seliciclib.[1] The half-maximal inhibitory concentrations (IC50) for CCT068127 against a panel of human recombinant enzymes are summarized below.
| Kinase Target | IC50 (µM) | Fold-Increase in Potency vs. Seliciclib |
| CDK2/cyclin E | 0.05 | 22 |
| CDK9/cyclin T | 0.04 | 11 |
| CDK1/cyclin B | 1.12 | 15 |
| CDK5/p35 | 0.06 | 15 |
| CDK4/cyclin D1 | >10 | - |
| CDK7/cyclin H | >10 | - |
| Data compiled from in vitro kinase inhibition assays.[1] |
Cellular Activity
The inhibitory effect of CCT068127 on CDK2 and CDK9 in cellular contexts leads to potent anti-proliferative activity in various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| HT29 | Colon Cancer | 0.85 |
| RKO | Colon Cancer | 0.65 |
| COLO205 | Colon Cancer | 0.75 |
| GI50 represents the concentration required to inhibit cell growth by 50% as determined by the sulforhodamine B (SRB) assay.[1] |
Mechanism of Action
CCT068127 exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, which play critical roles in cell cycle regulation and transcriptional control, respectively.
Inhibition of CDK2: As a key regulator of the G1/S and S phases of the cell cycle, CDK2, in complex with cyclin E and cyclin A, phosphorylates the Retinoblastoma (Rb) protein.[2] This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and S-phase entry.[1][2] CCT068127 competitively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of Rb.[1] This leads to cell cycle arrest, primarily observed as an increase in the proportion of cells in the G2/M phase and a reduction in cells with 2n DNA content.[1]
Inhibition of CDK9: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from abortive to productive transcriptional elongation.[3] P-TEFb, which includes CDK9 and its regulatory partner cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][3] This phosphorylation is crucial for the expression of many short-lived anti-apoptotic proteins, such as Mcl-1.[1] By inhibiting CDK9, CCT068127 reduces the phosphorylation of RNAPII, leading to a decrease in the transcription of pro-survival genes and subsequently inducing apoptosis.[4]
X-ray crystallography studies of CCT068127 in complex with CDK2 reveal that it binds to the ATP binding pocket. The increased potency of CCT068127 over seliciclib is attributed to an additional hydrogen bond formed between the hydroxyl moiety of its C2 side chain and the Asp145 residue of the DFG motif in CDK2.[1]
Signaling Pathways and Experimental Workflows
CCT068127 Mechanism of Action
Caption: Dual inhibition of CDK2 and CDK9 by CCT068127.
Experimental Workflow for Cellular Analysis
Caption: Workflow for evaluating the cellular effects of CCT068127.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of CCT068127 against purified kinase enzymes.
Methodology:
-
Human recombinant kinases (e.g., CDK2/cyclin E, CDK9/cyclin T) are used.
-
Kinase reactions are performed in a buffer containing ATP and a suitable substrate (e.g., histone H1 for CDK2, a peptide substrate for CDK9).
-
CCT068127 is serially diluted and added to the reaction mixtures.
-
The reactions are incubated at 30°C for a specified time.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5]
Western Blotting for Phosphoprotein Analysis
Objective: To assess the effect of CCT068127 on the phosphorylation of CDK2 and CDK9 substrates in cells.[1]
Methodology:
-
Cell Lysis: Cancer cells (e.g., HT29) are treated with various concentrations of CCT068127 for a designated time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Rb (a CDK2 substrate) and RNAPII (a CDK9 substrate), as well as antibodies for the total proteins as loading controls.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[6]
Cell Proliferation (SRB) Assay
Objective: To determine the anti-proliferative effect of CCT068127 on cancer cell lines.[1]
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of CCT068127 for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.
-
Solubilization and Measurement: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CCT068127 on cell cycle distribution.[1]
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with CCT068127 for various time points. Both adherent and floating cells are collected.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[7]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT).
Conclusion
CCT068127 is a potent dual inhibitor of CDK2 and CDK9 with a well-defined mechanism of action that involves the disruption of both cell cycle progression and transcriptional regulation. Its enhanced potency and selectivity make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of CCT068127 and other CDK inhibitors.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
In-Depth Technical Guide to the CDK2/9 Inhibitor CCT068127: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potent and selective Cyclin-Dependent Kinase (CDK) 2 and 9 inhibitor, CCT068127. Optimized from the purine scaffold of seliciclib, CCT068127 demonstrates significantly improved pharmacological properties, including enhanced potency, selectivity, and metabolic stability. This document details the chemical structure, a representative synthesis protocol, extensive quantitative biological activity data, and detailed experimental methodologies for key cellular assays. Furthermore, it elucidates the critical roles of CDK2 and CDK9 in cellular signaling and the mechanism by which CCT068127 exerts its anti-proliferative effects, making it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics.
Chemical Structure and Properties
CCT068127 is a novel trisubstituted purine with the chemical formula C19H27N7O. It was developed as a second-generation CDK inhibitor with improved characteristics over its predecessor, seliciclib (R-roscovitine).
-
Chemical Name: (αS,βR)-2-[[6-(pyridin-4-ylmethylamino)-9-(1-methylethyl)-9H-purin-2-yl]amino]-1-butanol
-
CAS Number: 660822-23-1
-
Molecular Formula: C19H27N7O
-
Molecular Weight: 369.47 g/mol
The chemical structure of CCT068127 is presented below: (2S,3R)-2-({9-isopropyl-6-[(pyridin-4-ylmethyl)amino]-9H-purin-2-yl}amino)butan-1-ol
Caption: Chemical structure of CCT068127.
Synthesis of CCT068127
The synthesis of CCT068127 has been described by Wilson et al. (2011). The following is a representative synthetic scheme and protocol based on the synthesis of related 6-pyridylmethylaminopurines.
Synthetic Scheme
The Ascent of CDK2/9 Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Among the CDK family, CDK2 and CDK9 have emerged as particularly crucial targets. CDK2, primarily in complex with Cyclin E and Cyclin A, is a key driver of the G1/S phase transition of the cell cycle.[1] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex with Cyclin T1, is essential for the elongation phase of RNA polymerase II (Pol II) transcription.[2][3] The dual inhibition of CDK2 and CDK9 presents a compelling strategy to concomitantly halt cell proliferation and suppress the transcription of oncogenic survival proteins. This guide provides an in-depth technical overview of the discovery and development of CDK2/9 inhibitors, focusing on experimental protocols, quantitative data, and the intricate signaling pathways involved.
The Drug Discovery and Development Workflow
The journey of a CDK2/9 inhibitor from a laboratory concept to a potential clinical candidate follows a structured and rigorous workflow. This process is designed to identify potent and selective compounds while ensuring their safety and efficacy.
References
Cdk2-IN-9 datasheet and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies associated with compounds identified as Cdk2-IN-9. It is important to note that the designation "this compound" refers to at least two distinct chemical entities with different structures and mechanisms of action. This guide will address both compounds, clearly differentiating between them to ensure clarity for research and development purposes.
Compound 1: this compound (A Bifunctional CDK2 Inhibitor and Molecular Glue)
This compound, also referred to as compound 24, is a potent agent with a dual mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 3031561-92-6 | [1] |
| Molecular Formula | C21H24N8S | [1] |
| Molecular Weight | 420.53 g/mol | [1] |
| IC50 (CDK2/E) | 4 nM | [2] |
| Storage | 2 years at -20°C | [1] |
| Solubility | Information not publicly available | |
| Stability | Information not publicly available |
Biological Activity and Mechanism of Action
This compound (compound 24) is a bifunctional molecule that acts as both a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E and as a molecular glue.[3] Its primary mechanism involves:
-
Direct CDK2 Inhibition: It competitively binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby blocking cell cycle progression.
-
Molecular Glue Activity: It induces a novel interaction between CDK12 and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[2] This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[2]
The degradation of Cyclin K leads to the inhibition of CDK12-mediated transcription, which in turn can induce apoptosis through the dephosphorylation of the Retinoblastoma protein (Rb) and the C-terminal domain of RNA Polymerase II.[2] Cellular studies have shown that treatment with this compound leads to the activation of caspases 3, 7, and 9, and a decrease in the levels of anti-apoptotic proteins such as Mcl-1 and XIAP.[2]
Signaling Pathway
The following diagram illustrates the dual mechanism of action of this compound (compound 24).
Caption: Dual mechanism of this compound (compound 24).
Compound 2: this compound (A Selective CDK2 Inhibitor)
This compound is a selective inhibitor of CDK2 with antiproliferative properties.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2919216-33-2 | |
| Molecular Formula | Not publicly available | |
| Molecular Weight | Not publicly available | |
| IC50 (CDK2) | 0.63 µM | [4] |
| Storage | Information not publicly available | |
| Solubility | Information not publicly available | |
| Stability | Information not publicly available |
Biological Activity and Mechanism of Action
This compound (from MedchemExpress) is a potent inhibitor of CDK2.[4] Its mechanism of action is centered on the direct inhibition of CDK2 kinase activity. By blocking CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression, particularly through the G1/S and S/G2 checkpoints. This inhibition leads to cell cycle arrest in the S and G2/M phases, ultimately inducing apoptosis in cancer cells.[4] It has shown potential for the research of melanoma.[4]
Signaling Pathway
The following diagram illustrates the role of CDK2 in the G1/S transition and the effect of its inhibition by this compound.
Caption: Inhibition of G1/S transition by this compound.
Experimental Protocols
In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)
This protocol is a general method for determining the in vitro potency (IC50) of a test compound against CDK2.
Materials:
-
Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
CDK2 substrate (e.g., Histone H1 or a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution (or DMSO for control)
-
2 µL of a mixture of CDK2 enzyme and substrate in kinase assay buffer
-
-
Reaction Initiation: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow: CDK Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a CDK inhibitor.
This guide provides a foundational understanding of the compounds known as this compound. Researchers should carefully note the CAS number to distinguish between these different molecules in their studies. Further investigation into the specific properties, such as solubility and stability, is recommended for detailed experimental design.
References
The Converging Roles of CDK2 and CDK9 in Cancer Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deregulation of the cell cycle is a fundamental hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central regulators of cell cycle progression and transcription. Among these, CDK2 and CDK9 have emerged as critical players in tumorigenesis, operating at distinct but interconnected points of the cancer cell cycle. CDK2, primarily activated by Cyclin E and Cyclin A, is a key driver of the G1/S phase transition and DNA replication. In contrast, CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote the transcription of essential pro-survival and anti-apoptotic genes. Their heightened activity in a multitude of cancers has made them attractive targets for therapeutic intervention. This in-depth technical guide delineates the core roles of CDK2 and CDK9 in the cancer cell cycle, summarizes quantitative data on their activity and inhibition, provides detailed experimental protocols for their study, and visualizes their intricate signaling pathways.
The Role of CDK2 in Propelling the Cancer Cell Cycle
Cyclin-dependent kinase 2 (CDK2) is a pivotal enzyme that governs the progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[1] In cancer, the regulatory mechanisms controlling CDK2 activity are often disrupted, leading to unchecked cell proliferation.
1.1. Mechanism of Action and Regulation
CDK2 activity is primarily regulated by its association with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases.[2] Activation of the CDK2/Cyclin complexes involves phosphorylation by the CDK-activating kinase (CAK).[2]
A key substrate of the CDK2/Cyclin E complex is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and further cell cycle progression.[3]
1.2. CDK2 in Cancer
Dysregulation of CDK2 activity is a frequent event in many cancers, often due to the overexpression of Cyclin E.[4] This leads to continuous phosphorylation of Rb, perpetual E2F activity, and uncontrolled entry into the S phase. Elevated CDK2 activity has been implicated in various malignancies, including breast, ovarian, lung, and pancreatic cancers.[5][6] Furthermore, CDK2 has been shown to play a role in cellular transformation induced by oncogenic pathways.[7]
CDK9: Fueling Cancer Cell Survival Through Transcriptional Control
While CDK2 directly drives cell cycle progression, Cyclin-dependent kinase 9 (CDK9) exerts its pro-cancerous effects through the regulation of transcription.[8][9] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[10]
2.1. Mechanism of Action and Regulation
The primary function of the CDK9/Cyclin T1 complex (P-TEFb) is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[10] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation.[10] Many of the genes regulated by CDK9 are critical for cancer cell survival and proliferation, including anti-apoptotic proteins like Mcl-1 and c-FLIP, and the oncogene MYC.[11][12]
2.2. CDK9 in Cancer
The activity of CDK9 is significantly upregulated in a wide variety of cancers, contributing to the overexpression of genes that promote proliferation, survival, and resistance to therapy.[9] Enhanced CDK9 activity is often associated with a poorer prognosis in many cancer types.[9] By ensuring a constant supply of short-lived pro-survival proteins, CDK9 allows cancer cells to evade apoptosis and continue their relentless division.[8][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to CDK2 and CDK9 in the context of cancer.
Table 1: IC50 Values of Selected CDK2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Roscovitine | Multiple Cell Lines | 15 (growth inhibition), 10 (cytotoxic) | [4] |
| AT7519 | HCT-116 | 0.044 | [14] |
| Milciclib (PHA-848125) | N/A | 0.003 | [14] |
| INX-315 | MKN1 (Gastric Carcinoma) | 0.044 | [15] |
| BLU-222 | Kuramochi, OVCAR-3, MDA-MB-157 | G1 arrest at various concentrations | [16] |
| CDK2i-4 | Multiple Cell Lines | Sub-nanomolar (biochemical) | [2] |
| CDK2i-5 | Multiple Cell Lines | Sub-nanomolar (biochemical) | [2] |
| CDK2i-6 | Multiple Cell Lines | Sub-nanomolar (biochemical) | [2] |
Table 2: IC50 Values of Selected CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Flavopiridol | N/A | 10 | [14] |
| SNS-032 | Acute Myeloid Leukemia cell lines | 4 | [17] |
| Dinaciclib | N/A | 4 | [18] |
| AT7519 | Multiple Cell Lines | < 10 | [14] |
| BAY-1251152 | N/A | 4 | [17] |
| CDKI-73 | MCF-7, HCT-116 | 30 | [17] |
| Roniciclib (BAY 1000394) | Multiple Cell Lines | 5-25 | [18] |
| 21e | NSCLC cell lines | 11 | [19] |
Table 3: Expression of CDK2 and CDK9 in Various Cancers (Summary from TCGA and Human Protein Atlas)
| Cancer Type | CDK2 Expression | CDK9 Expression | Reference |
| Breast Cancer | Moderately stained in several cases | Differentially expressed in molecular subtypes | [3][20] |
| Colorectal Cancer | Weakly stained or negative in general | High expression in cancer tissues | [12][20] |
| Lung Cancer | Weakly stained or negative in general | High expression associated with poorer survival in some subsets | [12][20] |
| Ovarian Cancer | Moderately stained in some cases | Overexpressed | [20][21] |
| Melanoma | Moderate to strong staining | Overexpressed in many cell lines | [19][20] |
| Endometrial Cancer | N/A | Highly expressed, elevated in metastatic and recurrent tissue | [22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. In Vitro Kinase Assay for CDK2 and CDK9
This protocol describes a general method for measuring the activity of CDK2 and CDK9 in vitro using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant active CDK2/Cyclin A or CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[23]
-
Substrate peptide (e.g., a derivative of Rb protein for CDK2, or a peptide containing the RNAPII CTD sequence for CDK9)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test inhibitors
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of the diluted enzyme solution to each well.[24]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[24] The final ATP concentration should be close to the Km for the respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[23]
-
Stop the reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete remaining ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.[23]
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
4.2. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle.[8]
Materials:
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[25]
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing, to a final concentration of approximately 1-5 x 10^6 cells/mL.[9]
-
Incubate the cells on ice for at least 30 minutes for fixation.[9] Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.[9]
-
Resuspend the cell pellet in PI staining solution.[26]
-
Incubate at room temperature for 15-30 minutes in the dark.[25]
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and gate out doublets.[9][26]
-
Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
4.3. Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[27]
Materials:
-
Cancer cell lines
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired treatment. Include untreated cells as a negative control.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.[27]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants for analysis. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
4.4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or chamber slides
-
TUNEL assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[7]
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.[7]
-
For a positive control, treat a separate sample with DNase I to induce DNA strand breaks.
-
Wash the cells with PBS.
-
Equilibrate the cells in the equilibration buffer provided in the kit.
-
Incubate the cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[28]
-
Stop the reaction by washing the cells.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
5.2. Experimental Workflows
Conclusion
CDK2 and CDK9 represent two critical and druggable nodes in the cancer cell cycle network. While CDK2 acts as a direct engine for cell cycle progression, CDK9 provides the transcriptional fuel that sustains cancer cell survival and proliferation. The distinct yet complementary roles of these two kinases offer a compelling rationale for their targeted inhibition in cancer therapy. The development of selective inhibitors for both CDK2 and CDK9 is a promising area of oncology research, with the potential for both single-agent and combination therapies to overcome resistance and improve patient outcomes. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working to further elucidate the roles of CDK2 and CDK9 and to translate these findings into novel anticancer therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. g1therapeutics.com [g1therapeutics.com]
- 3. Expression and prognostic value of transcription-associated cyclin-dependent kinases in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Expression of CDK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
- 24. promega.de [promega.de]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. bosterbio.com [bosterbio.com]
- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to Anaphase Catastrophe Induction by CDK2/9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anaphase catastrophe is a specialized form of mitotic catastrophe that leads to the apoptotic death of cancer cells characterized by supernumerary centrosomes. This process can be selectively induced by inhibiting Cyclin-Dependent Kinase 2 (CDK2), often in combination with CDK9 inhibition. This targeted approach offers a promising therapeutic window for treating aneuploid cancers, which frequently exhibit centrosome amplification. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and leverage anaphase catastrophe as a novel anti-cancer strategy.
The Core Mechanism: Inhibiting Centrosome Clustering
In normal mitotic division, a bipolar spindle forms from two centrosomes, ensuring the equal segregation of chromosomes into two daughter cells. However, many cancer cells possess more than two centrosomes (supernumerary centrosomes), a condition that should lead to multipolar divisions and cell death. To circumvent this, cancer cells have evolved mechanisms to cluster these extra centrosomes at the two spindle poles, enabling a pseudo-bipolar division and their survival.[1][2]
The inhibition of CDK2 has been identified as a key strategy to disrupt this centrosome clustering mechanism.[3][4] CDK2, in complex with cyclin E or cyclin A, phosphorylates several substrates involved in centrosome function and separation.[5] A critical substrate in the context of anaphase catastrophe is the centrosomal protein CP110.[6][7] Inhibition of CDK2-mediated phosphorylation of CP110 prevents the clustering of supernumerary centrosomes, forcing the cell to enter anaphase with a multipolar spindle. This leads to massive chromosome mis-segregation and ultimately triggers apoptosis in the daughter cells, a process termed anaphase catastrophe.[4][6][7]
While CDK2 is the primary driver of anaphase catastrophe, many potent small molecule inhibitors, such as CCT68127 and CYC065 (Fadraciclib), also target CDK9.[8][9][10][11] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcription by phosphorylating RNA Polymerase II.[12][13][14][15] The dual inhibition of CDK2 and CDK9 can have synergistic anti-cancer effects, as CDK9 inhibition can downregulate the expression of anti-apoptotic proteins, further sensitizing cancer cells to the consequences of anaphase catastrophe.[12]
Quantitative Data on Anaphase Catastrophe Induction
The following tables summarize the quantitative data from key preclinical studies on the induction of anaphase catastrophe by CDK2/9 inhibitors in various cancer cell lines.
Table 1: IC50 Values of CDK2/9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Seliciclib (CYC202) | ED1 | Murine Lung Cancer | > 25 | [16] |
| LKR13 | Murine Lung Cancer | > 25 | [16] | |
| Lung Cancer Cell Lines (average) | Human Lung Cancer | ~15 | [17] | |
| CCT68127 | ED1 | Murine Lung Cancer | < 1 | [16] |
| LKR13 | Murine Lung Cancer | < 1 | [16] | |
| 393P | Murine Lung Cancer | < 1 | [16] | |
| Human Lung Cancer Cell Lines (robotic screen) | Human Lung Cancer | Varies (KRAS mutant more sensitive) | [2] | |
| CYC065 (Fadraciclib) | Uterine Serous Carcinoma (CCNE1-overexpressing) | Uterine Serous Carcinoma | 0.124 ± 0.058 | [10] |
| Uterine Serous Carcinoma (CCNE1-low) | Uterine Serous Carcinoma | 0.415 ± 0.118 | [10] | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.44 ± 0.01 (72h) | [5] | |
| MOLM-13 | Acute Myeloid Leukemia | 0.25 ± 0.01 (72h) | [5] | |
| MV4-11 | Acute Myeloid Leukemia | 0.52 ± 0.01 (72h) | [5] | |
| Dinaciclib | Lung Cancer Cell Lines | Human Lung Cancer | 0.05 - 1.4 | [17] |
Table 2: Induction of Multipolar Anaphase by CDK2/9 Inhibitors
| Inhibitor | Concentration (µM) | Cell Line | Cancer Type | % Multipolar Anaphase (mean ± SD) | Reference |
| CCT68127 | 1 | ED1 | Murine Lung Cancer | 13.6 ± 3.7 | [16] |
| 1 | LKR13 | Murine Lung Cancer | Not specified | [16] | |
| 1 | A549 | Human Lung Cancer | 10.7 ± 1.0 | [16] | |
| 1 | Hop62 | Human Lung Cancer | 14.1 ± 3.6 | [16] | |
| CYC065 (Fadraciclib) | 0.5 | ED1 | Murine Lung Cancer | 19.3 ± 1.9 | [14] |
| 0.5 | Hop62 | Human Lung Cancer | 63.6 ± 4.5 | [14] | |
| Dinaciclib | Varies | ED1 | Murine Lung Cancer | Dose-dependent increase | [17][18] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of anaphase catastrophe.
Cell Culture and Drug Treatment
-
Cell Lines: Murine and human lung cancer cell lines (e.g., ED1, LKR13, 393P, A549, H522, H1703, Hop62, H2122) and immortalized epithelial cells (e.g., C10, Beas-2B) are commonly used.[8][16]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Drug Preparation: CDK2/9 inhibitors (e.g., CCT68127, CYC065, seliciclib, dinaciclib) are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments. Vehicle controls with equivalent concentrations of DMSO are run in parallel.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of the CDK2/9 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Resazurin Assay:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add 20 µl of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[19]
-
Apoptosis Assay by Flow Cytometry
-
Seed cells in 6-well plates and treat with the CDK2/9 inhibitor or vehicle control.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are considered apoptotic.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the CDK2/9 inhibitor or vehicle control for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[6][8][20][21]
Multipolar Anaphase and Centrosome Clustering Assay (Immunofluorescence)
-
Grow cells on coverslips in a 12-well plate and treat with the CDK2/9 inhibitor or vehicle control.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against α-tubulin (for spindles) and γ-tubulin (for centrosomes) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantification:
-
Multipolar Anaphase: Score the percentage of anaphase cells (identified by condensed, separating chromosomes) that exhibit more than two spindle poles.[16]
-
Centrosome Clustering: In mitotic cells (identified by condensed chromosomes), count the number of γ-tubulin foci (centrosomes). Score the percentage of mitotic cells with more than two centrosomes that have them clustered into two distinct poles versus those with un-clustered, multiple poles.[22]
-
Immunoblotting
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against proteins of interest (e.g., CDK2, CDK9, p-Rb, Mcl-1, CP110) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique to quantify the expression and phosphorylation status of hundreds of proteins simultaneously.[3][23][24]
-
Sample Preparation:
-
Array Printing:
-
Serially dilute the protein lysates.
-
Print the lysates onto nitrocellulose-coated slides using a robotic arrayer. Each lysate is printed in multiple replicates.
-
-
Immunostaining:
-
Each slide (array) is incubated with a single specific primary antibody that targets a total protein or a post-translationally modified protein.
-
The primary antibody is detected using a labeled secondary antibody and a signal amplification system.
-
-
Scanning and Analysis:
-
Scan the slides to detect the signal intensity for each spot.
-
Quantify the spot intensities and normalize the data to account for variations in total protein amount.
-
The resulting data provides a comprehensive profile of protein expression and signaling pathway activation across different samples.
-
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in anaphase catastrophe induction by CDK2/9 inhibition.
Caption: Signaling pathway of CDK2 inhibition-induced anaphase catastrophe.
Caption: Experimental workflow for studying anaphase catastrophe.
Caption: Logical relationship of dual CDK2 and CDK9 inhibition.
Conclusion and Future Directions
The induction of anaphase catastrophe through the inhibition of CDK2, often in concert with CDK9, represents a highly promising and selective strategy for the treatment of aneuploid cancers. The data summarized in this guide demonstrate the potent anti-proliferative and pro-apoptotic effects of this approach in preclinical models of various cancers, particularly lung cancer. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate this phenomenon.
Future research should focus on several key areas. Firstly, the identification of robust biomarkers to predict which patients are most likely to respond to CDK2/9 inhibitors is crucial for the clinical translation of this strategy. The link between KRAS mutations and sensitivity to these inhibitors is a promising starting point.[4][16] Secondly, the exploration of combination therapies, for instance with taxanes, which also disrupt mitotic fidelity, could lead to synergistic anti-cancer effects and overcome potential resistance mechanisms.[4][17] Finally, the development of next-generation CDK2-selective inhibitors with improved potency and safety profiles will be essential for their successful clinical application. The continued investigation of anaphase catastrophe induction holds significant potential to deliver novel and effective therapies for a range of difficult-to-treat cancers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 4. TRIGGERING ANAPHASE CATASTROPHE TO COMBAT ANEUPLOID CANCERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. Fadraciclib (CYC065) | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis, and Metastasis in Aneuploid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse Phase Protein Array Policies | BCM [bcm.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 21. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cigarette smoke condensate induces centrosome clustering in normal lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
Cdk2-IN-9: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Potent Cyclin-Dependent Kinase 2 Inhibitor
Cdk2-IN-9 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This technical guide provides comprehensive information on this compound, including its vendors, purchasing details, biochemical properties, and its role in the CDK2 signaling pathway. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe use.
Vendor and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. MedChemExpress is a primary vendor for this compound.
| Vendor | Catalog Number |
| MedChemExpress | HY-144811[1] |
While other major suppliers of biochemicals such as Cayman Chemical and Selleckchem offer a wide range of CDK2 inhibitors, their catalogs should be consulted for the most current availability of this compound.
Biochemical and Pharmacological Data
This compound is a small molecule inhibitor with a reported IC50 of 0.63 µM for CDK2.[2] Its activity is primarily directed at the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IC50 | 0.63 µM[2] |
| Molecular Formula | C₂₀H₂₁N₅O₂S |
| Molecular Weight | 395.48 g/mol |
| CAS Number | 2246956-84-1 |
Solubility and Storage:
-
Storage of solid compound: Recommended storage at -20°C for long-term stability.
-
Storage of stock solutions: For solutions in DMSO, it is recommended to store at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Solubility: Solubility information should be obtained from the vendor's technical data sheet. For similar compounds, DMSO is a common solvent for creating stock solutions.[5][6]
The Cdk2 Signaling Pathway and Mechanism of Action
CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Its activity is dependent on its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.
The activation of the Cdk2/Cyclin E complex is a critical step for entry into the S phase. This complex phosphorylates several key substrates, including the retinoblastoma protein (Rb). Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.
Subsequently, the Cdk2/Cyclin A complex is important for the progression through the S phase and the initiation of DNA replication. This compound exerts its effect by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest at the G1/S and G2/M phases. This inhibition of cell cycle progression can ultimately induce apoptosis (programmed cell death), making this compound a compound of interest for cancer research, particularly in melanoma.[2]
Diagram 1: Simplified Cdk2 Signaling Pathway
Caption: A simplified diagram of the Cdk2 signaling pathway.
Experimental Protocols
While specific, detailed protocols for the use of this compound are not widely published, the following are general methodologies for key experiments to assess its biological effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest (e.g., melanoma cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method to detect apoptosis by flow cytometry.
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the determination of the cell cycle phase distribution.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram 2: General Experimental Workflow
Caption: A general workflow for studying the effects of this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be requested from the vendor. However, based on general laboratory safety practices for similar chemical compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This technical guide provides a comprehensive starting point for researchers and drug development professionals working with this compound. For the most accurate and up-to-date information, always refer to the product-specific documentation provided by the vendor.
References
Methodological & Application
Application Notes and Protocols for Cdk2-IN-9: A Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1][2] Specifically, CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and DNA replication.[3][4][5] This makes CDK2 an attractive target for cancer therapy.[1][3] While a specific inhibitor termed "Cdk2-IN-9" is not prominently documented in the reviewed literature, this document outlines a comprehensive cell-based assay protocol applicable to potent CDK2 and CDK9 inhibitors, such as CYC065, which has demonstrated anti-neoplastic activity in various cancer models.[6] The inhibition of both CDK2 and CDK9 can lead to "anaphase catastrophe" in cancer cells, a mechanism that involves multipolar cell division and subsequent apoptotic death, making dual inhibitors a promising therapeutic strategy.[6]
This document provides detailed methodologies for assessing the efficacy of CDK2/9 inhibitors in a cell-based setting, methods for data analysis, and a summary of expected outcomes based on published data for similar compounds.
Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E/A complex in cell cycle progression. CDK2 activation leads to the phosphorylation of retinoblastoma protein (Rb), which in turn releases the transcription factor E2F to promote the expression of genes required for S-phase entry. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is critical for transcriptional elongation.[7][8] Dual inhibition of CDK2 and CDK9 disrupts both cell cycle progression and transcription, leading to cell death.
Caption: CDK2 and CDK9 signaling pathways and points of inhibition.
Experimental Protocols
This section details a representative cell-based assay protocol to determine the anti-proliferative activity of a Cdk2/9 inhibitor.
Cell Lines and Culture
A variety of cancer cell lines can be utilized, including but not limited to human lung cancer (e.g., H522, H1299, A549), colon cancer (e.g., DLD1, HCT116), and pancreatic cancer (e.g., PSN1, AsPC1) cell lines.[6] Cells should be cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified incubator with 5% CO2.[6]
Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Selected cancer cell lines
-
This compound compound (e.g., CYC065)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
96-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them at an optimized density in 96-well plates in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar. Add the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours.[6]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based proliferation assay.
Caption: General workflow for a cell-based proliferation assay.
Data Presentation
The anti-proliferative activity of CDK2/9 inhibitors is typically summarized by their IC50 values across various cell lines. The table below presents representative data for the CDK2/9 inhibitor CYC065 and other CDK inhibitors from the literature.
| Compound | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |
| CYC065 | CDK2/9 | Lung Cancer | Proliferation | 0.31 | [6] |
| Seliciclib | CDK2/7/9 | Cancer Cells | Proliferation | 13.3 | [6] |
| CCT068127 | CDK2/9 | T24 (Bladder Cancer) | CCK-8 | ~1 | [9] |
| CCT068127 | CDK2/9 | Hela (Cervical Cancer) | CCK-8 | ~1 | [9] |
| Compound 9a | CDK2/9 | HeLa | Not Specified | 1.630 (CDK2), 0.262 (CDK9) | [10] |
| Compound 14g | CDK2/9 | HeLa | Not Specified | 0.460 (CDK2) | [10] |
| AT-7519 | Pan-CDK | HCT-116 | Proliferation | 0.04 - 0.94 | [11] |
Conclusion
The provided protocol offers a robust framework for evaluating the cell-based activity of CDK2/9 inhibitors. By employing standard proliferation assays, researchers can effectively determine the potency of novel compounds and advance the development of targeted cancer therapeutics. The induction of anaphase catastrophe by dual CDK2 and CDK9 inhibition represents a promising avenue for treating various malignancies.[6]
References
- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 8. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cdk2-IN-9 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Cdk2-IN-9 and other dual CDK2/9 inhibitors in colorectal cancer (CRC) cell lines. The information compiled from recent studies offers insights into the mechanism of action, experimental protocols, and expected outcomes, serving as a valuable resource for researchers in oncology and drug development.
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer.[1] In colorectal cancer, the aberrant activity of CDK2 and CDK9 has been identified as a promising therapeutic target.[2][3] Dual inhibition of CDK2 and CDK9 has demonstrated synergistic anti-tumor effects in CRC models, leading to cell cycle arrest, a unique form of mitotic cell death known as anaphase catastrophe, and apoptosis.[2][4][5] This approach has shown efficacy even in CRC models resistant to standard-of-care agents.[2]
Mechanism of Action: Dual Inhibition of CDK2 and CDK9
The therapeutic strategy of targeting both CDK2 and CDK9 in colorectal cancer stems from their distinct yet complementary roles in cancer cell proliferation and survival.
-
CDK2 Inhibition and Anaphase Catastrophe: CDK2, in complex with Cyclin E and Cyclin A, is essential for the G1/S phase transition and DNA replication.[6][7] In cancer cells, which often possess an abnormal number of centrosomes (supernumerary centrosomes), CDK2 inhibition prevents the clustering of these centrosomes into a bipolar spindle during mitosis.[2] This leads to multipolar cell division and subsequent apoptotic cell death, a process termed anaphase catastrophe.[2][4] This mechanism preferentially affects aneuploid cancer cells while sparing normal cells.[4]
-
CDK9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[8] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis.[9][10]
The combined inhibition of CDK2 and CDK9 thus delivers a potent two-pronged attack on colorectal cancer cells: disrupting cell division through the induction of anaphase catastrophe and promoting apoptosis by inhibiting the transcription of key survival factors.[2][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various CDK inhibitors in patient-derived colorectal cancer cell lines. This data highlights the superior potency of dual CDK1/2/9 inhibitors compared to single-target agents.
Table 1: IC50 Values of CDK Inhibitors in Patient-Derived Colorectal Cancer Cell Lines [2]
| Cell Line | AZD5438 (CDK1/2/9 inhibitor) IC50 | RO-3306 (CDK1 inhibitor) IC50 | CVT-313 (CDK2 inhibitor) IC50 | LDC000067 (CDK9 inhibitor) IC50 |
| CRC057 | 110 nM | >10 µM | 7.6 µM | 1.7 µM |
| CRC119 | 110 nM | >10 µM | >10 µM | >10 µM |
| CRC16-159 | 1.2 µM | >10 µM | >10 µM | >10 µM |
| CRC240 | Not Reported | Not Reported | Not Reported | Not Reported |
| CRC247 | Not Reported | Not Reported | Not Reported | Not Reported |
| CRC405 | 3.0 µM | >10 µM | >10 µM | >10 µM |
Note: The study demonstrated that the IC50 values for AZD5438 were significantly lower than those for the single-target inhibitors (p<0.001), indicating greater efficacy.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound and other CDK2/9 inhibitors on colorectal cancer cell lines.
Cell Culture and Drug Treatment
This protocol outlines the basic steps for maintaining colorectal cancer cell lines and treating them with CDK inhibitors.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29, or patient-derived lines)[6][11]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CDK2/9 inhibitor (e.g., this compound, CYC065/Fadraciclib, CCT068127)[4][9][12]
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Protocol:
-
Culture colorectal cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow the cells to adhere overnight.
-
Prepare stock solutions of the CDK2/9 inhibitor in DMSO.
-
Dilute the inhibitor to the desired final concentrations in fresh culture medium.
-
Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the specified duration of the experiment (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol measures the effect of CDK2/9 inhibition on cell proliferation and viability.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Protocol (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CDK2/9 inhibition on cell cycle distribution.[5][13]
Materials:
-
Cells treated as described in Protocol 1 in 6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. A significant increase in the G2/M phase population is expected following dual CDK2/9 inhibition.[2]
Immunofluorescence for Anaphase Catastrophe
This protocol visualizes the induction of anaphase catastrophe in treated cells.[5][13]
Materials:
-
Cells grown and treated on coverslips in 24-well plates
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize mitotic spindles)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Look for cells with multipolar spindles and misaligned chromosomes, which are characteristic of anaphase catastrophe.[4]
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Mechanism of anaphase catastrophe induction by CDK2 inhibition in cancer cells.
Caption: A typical experimental workflow for evaluating CDK2/9 inhibitors in CRC cells.
References
- 1. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 11. Targeting CDK9 for treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fadraciclib Shows Efficacy in Colorectal Cancer Models at 2024 ASCO [synapse.patsnap.com]
- 13. A precision medicine drug discovery pipeline to identify dual CDK2/9 inhibition as a novel treatment for colorectal cancer. - ASCO [asco.org]
Application Notes and Protocols for a Representative CDK2/9 Inhibitor (Fadraciclib/CYC065) in Murine In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo studies for a compound designated "Cdk2-IN-9" were identified in the public domain. The following application notes and protocols are based on the publicly available data for the well-characterized, selective CDK2/9 inhibitor, fadraciclib (formerly CYC065), and are intended to serve as a representative guide for similar molecules.
Introduction
Cyclin-dependent kinases 2 and 9 (CDK2 and CDK9) are key regulators of cell cycle progression and transcription, respectively. Dysregulation of their activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK2, in complex with cyclin E or A, governs the G1/S phase transition, while CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many short-lived oncoproteins like MYC and MCL1.
Fadraciclib (CYC065) is a potent and selective oral inhibitor of CDK2 and CDK9.[1][2] In preclinical mouse models, fadraciclib has demonstrated significant anti-tumor efficacy across a range of hematological and solid tumors by inducing cell cycle arrest, anaphase catastrophe, and apoptosis.[3][4][5][6] These notes provide a summary of its in vivo application in mouse models and detailed protocols for efficacy studies.
Data Presentation: In Vivo Efficacy of Fadraciclib (CYC065)
The following tables summarize the quantitative data from various in vivo studies using fadraciclib in different mouse models.
Table 1: Efficacy of Fadraciclib in Human Xenograft Models in Mice
| Tumor Model | Mouse Strain | Drug Formulation & Route | Dosing Schedule | Outcome | Reference |
| EOL-1 (AML) | Not Specified | Aqueous solution, Oral gavage | 40 or 55 mg/kg, once daily, 5 days/week for 2 weeks | Significant tumor growth inhibition (>90% TGI at well-tolerated doses) | [6][7] |
| HL-60 (AML) | Not Specified | Aqueous solution, Oral gavage | Well-tolerated doses | >90% Tumor Growth Inhibition (TGI) | [7] |
| USC-ARK-2 (Uterine Serous Carcinoma) | SCID | Not Specified, Daily | 22.5 mg/kg, daily for 3 weeks | Significant reduction in tumor growth (P=0.012) | [8] |
| Colorectal Cancer (CRC) PDX | Not Specified | Not Specified, Oral gavage | 25 mg/kg, twice daily, 5 days/week for 2 weeks | Efficacy observed | [5] |
| Glioblastoma PDX | Not Specified | Not Specified, Oral gavage | Single dose daily for 9 days over 2 weeks | Well-tolerated, trend towards tumor volume reduction | [9] |
AML: Acute Myeloid Leukemia; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition; SCID: Severe Combined Immunodeficient.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo evaluation of a CDK2/9 inhibitor like fadraciclib in mouse models.
Animal Models and Husbandry
-
Animals: Use immunodeficient mice (e.g., Athymic Nude, NOD/SCID) for human cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) studies. For syngeneic models, use immunocompetent mice (e.g., C57BL/6).[3]
-
Housing: House animals in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft/Syngeneic Tumor Model Establishment
For Subcutaneous Models:
-
Cell Preparation: Culture human or murine cancer cell lines (e.g., EOL-1, HL-60) under standard conditions.[6] Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.[6]
-
Implantation: Subcutaneously inject 1x10^7 cells in a volume of 100-200 µL into the right flank of the mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
For Patient-Derived Xenograft (PDX) Models:
-
Tissue Implantation: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunocompromised mice.
-
Passaging: Once tumors are established, they can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.
Drug Formulation and Administration
-
Formulation: Formulate the CDK2/9 inhibitor (e.g., fadraciclib) in a suitable vehicle for the intended route of administration. Fadraciclib is often formulated in sterile water for oral gavage.[6]
-
Administration: Administer the compound via the desired route, most commonly oral gavage (p.o.) for fadraciclib.[5][6] Dosing schedules can vary but often involve daily or twice-daily administration for a specified number of days per week over several weeks.[5][6]
-
Control Group: Administer the vehicle alone to the control group using the same volume and schedule as the treatment groups.
Efficacy and Toxicity Assessment
-
Tumor Measurements: Continue to measure tumor volumes throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or activity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if significant body weight loss or other signs of severe toxicity are observed, in accordance with IACUC protocols.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis to compare tumor growth between the treated and control groups.
Visualizations
CDK2/9 Signaling Pathway
The following diagram illustrates the central role of CDK2 and CDK9 in cell cycle control and transcription, and the mechanism of action of a CDK2/9 inhibitor.
Caption: Simplified signaling pathway of CDK2 and CDK9 and the inhibitory action of a dual inhibitor.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo efficacy study of a CDK2/9 inhibitor in a mouse xenograft model.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis, and Metastasis in Aneuploid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk2 Inhibition in Western Blotting
Topic: Optimal Concentration of a Cdk2 Inhibitor for Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1/S and S phases.[1] Its activity is crucial for the initiation of DNA replication. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a significant target for therapeutic intervention. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to Cdk2 inhibition.
This document provides detailed application notes and protocols for utilizing a Cdk2 inhibitor in Western blot analysis, with a focus on Seliciclib (also known as Roscovitine or CYC202), a potent and well-documented Cdk2 inhibitor.[2][3][4][5][6][7][8] These guidelines will assist researchers in determining the optimal experimental conditions to effectively probe the Cdk2 signaling pathway.
Data Presentation: Efficacy of Seliciclib (Cdk2-IN-9 Analog)
The following table summarizes the effective concentrations and experimental conditions of Seliciclib as reported in various studies. This data can serve as a starting point for optimizing the inhibitor concentration for your specific cell line and experimental goals.
| Cell Line | Inhibitor Concentration | Treatment Duration | Observed Effect on Target Proteins (via Western Blot) | Reference |
| HT29 (Human colon cancer) | Not specified, but effective for inhibiting RB phosphorylation | 12-24 hours | Decreased phosphorylation of Retinoblastoma (Rb) protein. Reduced protein levels of Aurora-A/B, Polo-like kinase (PLK), cyclin B2, WEE1, and CDC25C. | [9] |
| A549 (Human lung carcinoma) | 10-40 µM | 24 hours | Inhibition of CDK7 and CDK9 phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. | [3] |
| A549 (Human lung carcinoma) | 20 µM | 6-72 hours | Post-translational inhibition of cyclin A1 protein levels. | [3] |
| Multiple Myeloma (MM) cell lines (MM.1S, OPM2, RPMI, U266, Dox-40, LR5, MM1.R) | 0-100 µM (IC50: 15-25 µM) | 24 hours | Dose-dependent cytotoxicity. | [5][7] |
| MM1.S (Multiple Myeloma) | 25 µM | 12-24 hours | Increased cleavage of PARP and caspase 8, indicating apoptosis. Rapid down-regulation of Mcl-1 protein expression. | [5][7] |
Signaling Pathway
The diagram below illustrates the canonical Cdk2 signaling pathway and the point of inhibition by a Cdk2 inhibitor like Seliciclib.
Caption: Cdk2 signaling pathway and point of inhibition.
Experimental Protocols
This section provides a detailed protocol for a typical Western blot experiment to assess the effects of a Cdk2 inhibitor.
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Dissolve the Cdk2 inhibitor (e.g., Seliciclib) in DMSO to prepare a stock solution (e.g., 10-20 mM). Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM) in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor. A vehicle control (DMSO) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours).
2. Cell Lysis
-
Washing: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors immediately before use.
-
Lysis: Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish). Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay.
4. Sample Preparation for Electrophoresis
-
Sample Dilution: Based on the protein concentration, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. A typical loading amount is 20-40 µg of total protein per lane.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
7. Signal Detection
-
Chemiluminescent Substrate: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Experimental Workflow
The following diagram outlines the key steps in a Western blot experiment designed to evaluate a Cdk2 inhibitor.
Caption: Western Blot experimental workflow for Cdk2 inhibitor analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 3. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cdk2-IN-9 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Cdk2-IN-9, a potent and bifunctional inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document outlines the compound's properties, preparation for experimental use, and methodologies for key assays.
Compound Information
This compound is a significant research tool for studying cell cycle regulation and exploring potential therapeutic strategies in oncology. It functions as a highly potent inhibitor of the CDK2/Cyclin E complex and uniquely acts as a molecular glue, inducing the proteasomal degradation of Cyclin K via the CDK12-DDB1 complex.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 420.53 g/mol |
| Chemical Formula | C₂₁H₂₄N₈S |
| CAS Number | 3031561-92-6 |
| IC₅₀ (CDK2/Cyclin E) | 4 nM |
Solubility
Preparation of this compound for Experiments
Proper preparation of this compound is crucial for obtaining reliable and reproducible experimental results. The following protocols provide a general guideline for preparing stock solutions and working solutions for cell-based and enzymatic assays.
Preparation of Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of this compound powder. For a 10 mM stock solution, you would dissolve 4.2053 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions
For most cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Procedure for Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups, including the vehicle control.
-
-
Procedure for In Vitro Kinase Assays:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in the appropriate kinase assay buffer to the desired concentrations.
-
Experimental Protocols
The following are detailed protocols for common experiments involving CDK2 inhibitors. These can be adapted for use with this compound.
In Vitro CDK2 Kinase Assay
This protocol is designed to measure the enzymatic activity of CDK2 and assess the inhibitory potential of this compound.
-
Materials:
-
Recombinant active CDK2/Cyclin E complex
-
Histone H1 (as a substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer at 2x the final desired concentrations.
-
In a multi-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the CDK2/Cyclin E enzyme and substrate (Histone H1) solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of this compound's effect on cell cycle progression.
-
Materials:
-
Cancer cell line of interest (e.g., a line sensitive to CDK2 inhibition)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound.
Canonical CDK2 signaling pathway in G1/S phase transition.
Bifunctional mechanism of action of this compound.
Application Notes and Protocols for Cdk2-IN-9 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer. CDK2 and CDK9 have emerged as promising therapeutic targets. CDK2, in partnership with cyclin E and cyclin A, governs the G1-S phase transition of the cell cycle.[1] CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many proto-oncogenes like MYC.[2][3] Dual inhibition of CDK2 and CDK9 therefore presents a compelling anti-cancer strategy by simultaneously arresting the cell cycle and suppressing the transcription of key survival genes.
This document provides detailed application notes and protocols for the use of CDK2/9 inhibitors, with a focus on compounds like CYC065 (fadraciclib) and CCT68127, in patient-derived xenograft (PDX) models of cancer. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are known to better recapitulate the heterogeneity and clinical behavior of human cancers compared to traditional cell line-derived xenografts.[4][5]
Mechanism of Action: Dual CDK2/9 Inhibition
The primary mechanism of action of dual CDK2/9 inhibitors in cancer cells is the induction of "anaphase catastrophe" in aneuploid (chromosomally unstable) cancer cells. By inhibiting CDK2, these compounds prevent the clustering of supernumerary centrosomes, leading to multipolar cell division and subsequent apoptotic cell death.[6]
Simultaneously, inhibition of CDK9-mediated transcription leads to the rapid depletion of short-lived anti-apoptotic proteins, most notably MCL1 and the oncoprotein MYC.[2][3] This dual action of cell cycle disruption and transcriptional repression results in potent anti-tumor activity.
Signaling Pathway
Caption: CDK2/9 signaling pathway and points of inhibition.
Data Presentation: Efficacy of CDK2/9 Inhibitors in PDX Models
The following tables summarize the quantitative data from preclinical studies of CDK2/9 inhibitors in various PDX models.
Table 1: Efficacy of CYC065 in Lung Cancer PDX Models [6]
| PDX Model | Cancer Type | KRAS Status | Treatment | Endpoint | Result | Significance |
| Multiple Models | Lung Cancer | Various | CYC065 | Tumor Growth | Significant Inhibition | p < 0.01 |
| Multiple Models | Lung Cancer | Various | CYC065 | Final Tumor Weight | Significant Reduction | p < 0.05 |
Table 2: Efficacy of Combined CDK2 and CDK9 Inhibition in a Colorectal Cancer PDX Model (CRC240) [4]
| Treatment Group | Agent(s) | Dose | Endpoint | Result | Significance (vs. Vehicle) | Significance (vs. Single Agent) |
| Vehicle | DMSO | - | Tumor Growth | - | - | - |
| CDK2 Inhibitor | CVT-313 | 5 mg/kg | Tumor Growth | Inhibition | Not specified | - |
| CDK9 Inhibitor | LDC000067 | 0.625 mg/kg | Tumor Growth | Inhibition | Not specified | - |
| Combination | CVT-313 + LDC000067 | 5 mg/kg + 0.625 mg/kg | Tumor Growth | Synergistic Inhibition | p < 0.05 | p < 0.05 |
Experimental Protocols
This section provides detailed protocols for establishing and treating PDX models with CDK2/9 inhibitors.
Experimental Workflow
Caption: General experimental workflow for PDX studies.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Phosphate-buffered saline (PBS)
-
Tissue dissociation kit (e.g., gentleMACS Dissociator)
-
8-10 week old immunodeficient mice (e.g., SCID or NSG)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Tumor Processing:
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Prepare the tumor inoculum. This can be a small tumor fragment or a suspension of tumor cells (typically 1-2 x 10⁶ cells) in PBS, optionally mixed with Matrigel to improve engraftment.
-
Subcutaneously inject the tumor inoculum into the flank of the mouse.[4]
-
-
Monitoring:
-
Monitor the mice at least twice weekly for tumor growth.
-
Measure tumor dimensions with calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
-
Passaging:
-
When tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as described in step 1 and implant into new recipient mice for expansion.
-
Protocol 2: Treatment of PDX Models with CDK2/9 Inhibitors
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
CDK2/9 inhibitor (e.g., CYC065, CCT68127, or other this compound)
-
Vehicle control (e.g., DMSO, saline, or as specified for the compound)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Scale for mouse body weight
Procedure:
-
Group Allocation:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (typically n=5-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the CDK2/9 inhibitor and vehicle control solutions at the desired concentrations.
-
Administer the treatment as per the study design. For example:
-
The treatment schedule will vary depending on the compound and study design (e.g., daily, twice weekly).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (defined by a specific time point or tumor volume in the control group), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Process the tumors for further analysis:
-
Immunohistochemistry (IHC): To assess biomarkers such as phospho-histone H3 (for anaphase catastrophe), Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).
-
Western Blotting: To analyze the levels of target proteins such as p-Rb, p-RNA Pol II, MCL1, and MYC.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target modulation.
-
-
Conclusion
The use of CDK2/9 inhibitors in patient-derived xenograft models provides a robust platform for preclinical evaluation of this promising class of anti-cancer agents. The protocols and data presented here offer a framework for researchers to design and execute their own studies, contributing to the development of more effective cancer therapies. The ability of PDX models to mimic clinical scenarios allows for the identification of predictive biomarkers and the optimization of treatment strategies, ultimately bridging the gap between preclinical research and patient care.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer [frontiersin.org]
- 6. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cdk2-IN-9 for In Vitro Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk2-IN-9 is a cell-permeable aminopyrimidinyl-thiazole compound identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in cancer research and drug development. This compound's inhibitory action on CDK2 allows for the study of the kinase's role in cellular processes and provides a tool for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in in vitro kinase assays.
Biochemical Properties and Mechanism of Action
This compound, with the chemical name 4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine, functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its substrates. The inhibitory activity of this compound against CDK2 has been determined with an IC50 value of 0.63 µM. The compound is also noted to inhibit CDK9, another important kinase involved in the regulation of transcription. This dual inhibitory activity should be considered when designing and interpreting experiments. Inhibition of CDK2 by this compound leads to cell cycle arrest at the S and G2/M phases and can induce apoptosis.
Data Presentation: Kinase Selectivity Profile
Quantitative data on the inhibitory activity of this compound against a broad panel of kinases is not extensively available in the public domain. However, the table below provides a template for presenting such data, populated with representative IC50 values for other known CDK2 and CDK9 inhibitors to illustrate the expected format and the importance of assessing selectivity.
| Kinase Target | This compound IC50 (µM) | Representative CDK2/9 Inhibitor (e.g., CYC065) IC50 (nM) | Representative Pan-CDK Inhibitor (e.g., Flavopiridol) IC50 (nM) |
| CDK2/cyclin E | 0.63 | 5 | 41 |
| CDK9/cyclin T1 | Data not available | 26 | 3 |
| CDK1/cyclin B | Data not available | >1000 | 30 |
| CDK4/cyclin D1 | Data not available | >1000 | 170 |
| CDK5/p25 | Data not available | Data not available | 100 |
| CDK7/cyclin H | Data not available | >1000 | 180 |
Note: The IC50 values for representative inhibitors are sourced from various publications and are intended for illustrative purposes. Researchers should determine the specific activity of this compound against their kinases of interest.
Signaling Pathway and Experimental Workflow
Cdk2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle.
Caption: Cdk2 Signaling Pathway in G1/S Transition.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the IC50 of this compound using an in vitro kinase assay.
Caption: In Vitro Kinase Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro CDK2 Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol is adapted from general luminescence-based kinase assay methodologies and is suitable for determining the potency of this compound against CDK2.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase reaction buffer to achieve a range of concentrations for testing (e.g., 100 µM to 0.001 µM). Include a DMSO-only control.
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the CDK2/Cyclin complex and the substrate in kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but a starting point could be 5-10 ng of enzyme and 10-20 µM of substrate per reaction.
-
In a white assay plate, add 5 µL of each this compound dilution or DMSO control to the appropriate wells.
-
Add 10 µL of the kinase reaction mixture to each well.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in kinase reaction buffer. The final ATP concentration in the reaction should be close to the Km value for the specific CDK2 complex, if known (typically 10-100 µM).
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Signal Detection (Following ADP-Glo™ Protocol):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity.
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Radiometric Filter Binding Assay for CDK2 Activity
This protocol describes a classic method for measuring kinase activity using radiolabeled ATP.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex
-
Protein substrate (e.g., Histone H1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (as in Protocol 1)
-
DMSO
-
Phosphocellulose filter paper or plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Inhibitor and Reaction Setup:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
Prepare a kinase reaction mixture containing the CDK2/Cyclin complex and substrate in kinase reaction buffer.
-
In microcentrifuge tubes or a 96-well plate, combine the this compound dilutions, kinase reaction mix, and a solution of ATP containing a known amount of [γ-³²P]ATP.
-
-
Reaction and Termination:
-
Initiate the reaction and incubate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a solution like 75 mM phosphoric acid.
-
-
Substrate Capture and Washing:
-
Spot a portion of each reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
-
Wash the filter mat extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform several washes to ensure low background.
-
-
Signal Quantification:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial with scintillation fluid or use a filter plate-compatible scintillation counter.
-
Measure the radioactivity (counts per minute, CPM) for each sample.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, using the CPM values to represent kinase activity.
-
Conclusion
This compound is a valuable tool for investigating the roles of CDK2 and potentially CDK9 in cellular signaling and for screening for novel anticancer agents. The protocols provided herein offer robust methods for characterizing the in vitro activity of this inhibitor. It is crucial for researchers to determine the selectivity profile of this compound against a panel of kinases relevant to their studies to ensure accurate interpretation of experimental results.
References
Troubleshooting & Optimization
Cdk2-IN-9 off-target effects and kinase selectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cdk2-IN-9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It also exhibits inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), though with a lower potency compared to CDK9. Its primary application is in cancer research due to its anti-proliferative activities.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound functions as an ATP-competitive inhibitor.[2] Like many kinase inhibitors, it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. This inhibition of CDK9, a key regulator of transcription, and CDK2, a crucial component of cell cycle progression, leads to anti-proliferative effects in cancer cells.[1][2][3]
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility information.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with a dual CDK2/9 inhibitor like this compound is expected to induce cell cycle arrest, particularly at the G2/M phase, and apoptosis.[3] Mechanistically, you can expect to see decreased phosphorylation of the retinoblastoma protein (RB), a substrate of CDK2, and reduced phosphorylation of the C-terminal domain of RNA polymerase II, a substrate of CDK9.[4] This can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[4]
Kinase Selectivity Profile
The following table summarizes the known inhibitory activity of this compound against its primary targets. Researchers should be aware that this is not an exhaustive list of all potential off-target kinases. A comprehensive kinome scan is recommended for a complete selectivity profile.
| Kinase | IC50 (nM) |
| CDK9 | 1.8 |
| CDK2 | 155 |
| [1] |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro kinase assays and cellular experiments with this compound.
Issue 1: Inconsistent IC50 values in biochemical assays.
-
Possible Cause 1: ATP Concentration. The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.
-
Troubleshooting Step: Ensure that the ATP concentration is consistent across all experiments and is ideally at or below the Km of the kinase for ATP.
-
-
Possible Cause 2: Enzyme Activity. Variability in the specific activity of the kinase preparation can lead to inconsistent results.
-
Troubleshooting Step: Use a consistent source and lot of the kinase. Perform a kinase titration to determine the optimal enzyme concentration for your assay.[5]
-
-
Possible Cause 3: Assay Buffer Components. The composition of the assay buffer, including salt concentration and detergents, can influence inhibitor potency.
-
Troubleshooting Step: Maintain a consistent and well-defined assay buffer composition for all experiments.
-
Issue 2: Lack of expected cellular phenotype (e.g., no cell cycle arrest or apoptosis).
-
Possible Cause 1: Insufficient Intracellular Concentration. The compound may have poor cell permeability or be subject to efflux by transporters.
-
Troubleshooting Step: Increase the concentration of this compound. If the issue persists, consider using a different cell line or performing a cellular uptake assay to measure intracellular compound concentration.
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance mechanisms.
-
Troubleshooting Step: Confirm the expression of CDK2 and CDK9 in your cell line. Consider using a positive control compound known to be effective in your cell line.
-
-
Possible Cause 3: Off-target effects at high concentrations. At high concentrations, off-target effects may mask the intended phenotype.
-
Troubleshooting Step: Perform a dose-response curve and correlate the phenotype with the inhibition of known CDK2 and CDK9 substrates (e.g., phospho-RB and phospho-RNA Pol II).
-
Issue 3: Unexpected off-target effects observed.
-
Possible Cause: Broad Kinase Inhibition. While this compound is selective, it may inhibit other kinases, especially at higher concentrations.
-
Troubleshooting Step: Conduct a kinome-wide selectivity profiling experiment to identify potential off-target kinases.[6] This can be done through services that offer large panels of kinase assays.
-
Experimental Protocols & Workflows
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the IC50 of this compound against CDK2 and CDK9.
-
Prepare Reagents:
-
Kinase: Recombinant human CDK2/Cyclin A or CDK9/Cyclin T1.
-
Substrate: A suitable peptide or protein substrate (e.g., Histone H1 for CDK2).[5]
-
ATP: Prepare a stock solution of ATP.
-
Inhibitor: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a detergent.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Assay Procedure:
-
Add kinase to each well of a 384-well plate.
-
Add the serially diluted this compound or vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits both CDK2-mediated cell cycle progression and CDK9-dependent transcription.
Caption: A typical workflow for characterizing a kinase inhibitor like this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cellular Toxicity of CDK2 Inhibitors
Disclaimer: The specific compound "Cdk2-IN-9" is not well-documented in publicly available scientific literature. Therefore, this technical support center provides information on the cellular toxicity of the general class of dual CDK2/9 inhibitors and selective CDK2 inhibitors in normal cells. The data presented here is based on published studies of well-characterized inhibitors and should be used as a general guide. Researchers are advised to perform their own dose-response experiments to determine the specific toxicity of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of a dual CDK2/9 inhibitor in normal, non-cancerous cells?
A1: Generally, dual CDK2/9 inhibitors exhibit lower cytotoxicity in normal cells compared to cancer cells.[1][2] This selectivity is attributed to the dependency of cancer cells on hyperactive CDK2 for cell cycle progression and CDK9 for the transcription of anti-apoptotic proteins. Normal cells have intact cell cycle checkpoints and may be less sensitive to transient inhibition of these kinases. For instance, the CDK2/9 inhibitor Fadraciclib (CYC065) showed minimal induction of apoptosis in non-transformed MCF10A breast epithelial cells compared to breast cancer cell lines.[1] Similarly, CCT68127, another CDK2/9 inhibitor, displayed minimal effects on the growth and apoptosis of normal murine pulmonary epithelial and human immortalized bronchial epithelial cells.[2]
Q2: Are selective CDK2 inhibitors less toxic to normal cells than dual CDK2/9 inhibitors?
A2: Selective CDK2 inhibitors have shown a favorable toxicity profile in normal cells. For example, INX-315, a selective CDK2 inhibitor, was found to be largely non-toxic to the normal human fibroblast cell line Hs68, with a high IC50 value, whereas pan-CDK and CDK4/6 inhibitors were cytotoxic.[3][4] This suggests that normal cells may have compensatory mechanisms for the temporary loss of CDK2 activity, which may not be present in cancer cells that are highly dependent on CDK2 for proliferation.
Q3: What are the typical cellular effects of CDK2/9 inhibition in normal cells at cytotoxic concentrations?
A3: At concentrations that induce toxicity, CDK2/9 inhibitors can cause cell cycle arrest, typically at the G1/S or G2/M phases, and eventually lead to apoptosis.[1] However, the concentration required to induce these effects is generally higher for normal cells than for cancer cells.
Q4: How can I assess the cytotoxicity of a CDK2/9 inhibitor in my normal cell line of interest?
A4: Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo can be used to determine the half-maximal inhibitory concentration (IC50). To investigate the mechanism of cell death, assays for apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) and cell cycle analysis (e.g., Propidium Iodide staining followed by flow cytometry) are recommended. Detailed protocols are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare fresh drug dilutions for each experiment and mix thoroughly. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS. 4. Regularly check for mycoplasma and other contaminants. |
| No significant cytotoxicity observed in normal cells even at high concentrations. | 1. The specific normal cell line is resistant to CDK2/9 inhibition. 2. The inhibitor has a high degree of selectivity for cancer cells. 3. The incubation time is too short. | 1. This is a possible and even desirable outcome, indicating a good therapeutic window. 2. Confirm the activity of your compound on a sensitive cancer cell line as a positive control. 3. Extend the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| Difficulty in interpreting flow cytometry data for apoptosis or cell cycle. | 1. Incorrect compensation settings. 2. Cell clumps. 3. Insufficient number of events collected. | 1. Use single-stained controls to set up proper compensation. 2. Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer. 3. Acquire a sufficient number of events (e.g., 10,000-20,000) for statistically significant analysis. |
Data Presentation: Cytotoxicity of CDK Inhibitors in Normal Human Cell Lines
| Inhibitor | Type | Normal Cell Line | Assay | Endpoint | Result | Reference |
| Fadraciclib (CYC065) | Dual CDK2/9 | MCF10A (non-transformed breast epithelial) | Western Blot | PARP Cleavage (Apoptosis) | No significant cleavage | [1] |
| Normal B and T cells | Annexin V/PI | Cell Viability | Less toxic than to CLL cells | |||
| C10 (murine immortalized pulmonary epithelial) | Proliferation Assay | Growth Inhibition | Less inhibition than lung cancer cells | [5] | ||
| BEAS-2B (human immortalized bronchial epithelial) | Proliferation Assay | Growth Inhibition | Less inhibition than lung cancer cells | [5] | ||
| CCT68127 | Dual CDK2/9 | Murine pulmonary epithelial cells | Proliferation Assay | Growth Inhibition | Minimal effect | [2] |
| BEAS-2B (human immortalized bronchial epithelial) | Proliferation/Apoptosis | Growth Inhibition/Apoptosis | Minimal effect | [2] | ||
| INX-315 | Selective CDK2 | Hs68 (human fibroblast) | CellTiter-Glo | IC50 | >1430 nM | [3][4] |
| PF-07104091 | Selective CDK2 | - | - | - | CDK2 activity is largely dispensable for normal development in mice |
Mandatory Visualization
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cdk2-IN-9 and Related CDK2/9 Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk2-IN-9 and other small molecule inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). Proper experimental controls are critical for interpreting data from studies with kinase inhibitors, many of which have off-target effects. This guide will help you design robust experiments and troubleshoot common issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Experimental Controls |
| High Cell Toxicity in Control Cell Lines | 1. Off-target effects of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. 3. Compound insolubility leading to precipitation and non-specific effects. | Solution: 1. Perform a dose-response curve with a structurally related inactive analog of this compound. This is the most crucial control to distinguish on-target from off-target toxicity. If an inactive analog is not available, use a well-characterized CDK inhibitor with a different chemical scaffold as an orthogonal control.[1] 2. Include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor. 3. Visually inspect the media for precipitation after adding the compound. Test the solubility of this compound in your specific cell culture media. |
| Lack of Expected Phenotype (e.g., no cell cycle arrest) | 1. Insufficient intracellular concentration of the inhibitor. 2. The chosen cell line is not dependent on CDK2 for the observed phenotype. 3. The inhibitor has degraded. | Solution: 1. Verify target engagement in cells using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation of a known downstream target of CDK2, such as Rb (pRb).[2] 2. Use a positive control cell line known to be sensitive to CDK2 inhibition. 3. Use a fresh stock of the inhibitor. Confirm its activity with an in vitro kinase assay. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent inhibitor concentration due to pipetting errors or degradation. 3. Variability in incubation time. | Solution: 1. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. 3. Standardize all incubation times precisely. |
| Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is actively transported out of the cell. 3. High intracellular ATP concentration outcompetes the ATP-competitive inhibitor. | Solution: 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Use cell lines with known expression levels of drug efflux pumps (e.g., P-glycoprotein). 3. Cellular assays are essential to confirm the biological activity of the inhibitor in a physiological context.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a this compound experiment?
A1: The most critical negative controls are:
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Vehicle Control: Treats cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.
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Inactive Analog Control: Use a structurally similar molecule to this compound that does not inhibit CDK2 or CDK9. This is the gold standard for distinguishing on-target from off-target effects.[4] If a verified inactive analog is not available, a structurally unrelated, inactive compound can be used, though this is less ideal.
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Untreated Control: A population of cells that does not receive any treatment.
Q2: What are appropriate positive controls for this compound studies?
A2: Positive controls help ensure that your experimental system is working as expected.
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Known CDK2/9 Inhibitor: Use a well-characterized CDK2/9 inhibitor with a different chemical scaffold, such as Flavopiridol or Seliciclib (Roscovitine), to confirm that the observed phenotype is consistent with CDK2/9 inhibition.[5][6]
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Genetic Controls: Use siRNA or shRNA to knockdown CDK2 or CDK9. The phenotype observed should phenocopy the effects of this compound if the inhibitor is specific.[7]
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Positive Control for Downstream Effects: For a Western blot analyzing pRb levels, a positive control would be a cell lysate from cells treated with a known CDK2 inhibitor or synchronized in a cell cycle phase where Rb is expected to be hypophosphorylated.
Q3: How can I confirm that this compound is hitting its intended target in my cells?
A3: Target engagement can be confirmed by:
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Western Blotting: Assess the phosphorylation status of direct downstream targets. For CDK2, look for a decrease in phosphorylation of Rb at CDK2-specific sites (e.g., Thr821).[2] For CDK9, look for decreased phosphorylation of the C-terminal domain of RNA Polymerase II (Ser2).[4]
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Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells.
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NanoBRET™ Target Engagement Assay: A live-cell assay that can quantify inhibitor binding to a target protein.[1]
Q4: What are the known off-targets for CDK2/9 inhibitors?
A4: Many CDK inhibitors are not entirely specific and can inhibit other kinases, particularly other CDKs due to the conserved ATP-binding pocket.[7][8] For example, some inhibitors also show activity against CDK1, CDK5, and GSK3β.[9] It is crucial to either obtain the off-target profile for this compound from the manufacturer or perform a broad kinase panel screen.
Quantitative Data Summary
Table 1: IC50 Values for Common CDK Inhibitors
| Inhibitor | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Flavopiridol (Alvocidib) | 100 | 3-10 | CDK1 (30), CDK4 (20), CDK6 (60), CDK7 (10)[2][10] |
| Seliciclib (Roscovitine, CYC202) | 100 | 800 | CDK1 (2700), CDK5 (160), CDK7 (500)[2] |
| AT7519 | 44-47 | < 10 | CDK1 (190-210), CDK4 (67-100), CDK5 (18), CDK6 (13)[2][9] |
| SNS-032 (BMS-387032) | 48 | 4 | CDK7 (62)[9] |
| CCT068127 | ~22-fold more potent than Seliciclib | ~11-fold more potent than Seliciclib | Increased potency for CDK1 and CDK5 vs. Seliciclib[4] |
| INX-315 | Highly Selective for CDK2 | >100-fold selectivity over CDK9 | High selectivity over other CDKs[11] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound, a positive control inhibitor, and an inactive analog in culture medium. Also prepare a vehicle control.
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Incubation: Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).
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Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.
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Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (50% growth inhibition) concentration.
Western Blot for Phospho-Rb
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Treatment: Treat cells with this compound, a vehicle control, and a positive control inhibitor for a specified time (e.g., 24 hours).
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Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Detection: Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.
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Analysis: Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
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Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme, and the substrate (e.g., a peptide derived from Rb).[12][13]
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Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor.
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Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a predetermined time (e.g., 1 hour).
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ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Measurement: Read the luminescence on a plate reader.
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Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Visualizations
Caption: Cdk2 signaling pathway in G1/S transition.
Caption: Experimental workflow for cellular characterization.
Caption: Logic of experimental controls.
References
- 1. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
overcoming Cdk2-IN-9 solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdk2 inhibitor, Cdk2-IN-9.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its reported activities?
This compound is described as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). However, it is crucial to be aware that there may be different compounds referred to by this name. One version is reported to have an IC50 of 0.63 µM and demonstrates antiproliferative activity by inducing apoptosis and causing cell cycle arrest at the S and G2/M phases, showing potential for research in melanoma[1]. Another distinct compound, also referred to as CDK-IN-9 (or compound 24), is a bifunctional agent with a significantly higher potency for CDK2/E (IC50 = 4 nM)[2]. This latter compound also functions as a molecular glue, inducing the degradation of cyclin K[2]. Researchers should verify the specific compound they are using, for instance by checking the CAS number.
2. I am having trouble dissolving this compound. What solvents should I use?
It is highly recommended to perform a small-scale solubility test with your specific batch of this compound. Start with common organic solvents used for kinase inhibitors.
Recommended Solvents for Stock Solutions (In Vitro):
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Dimethylformamide (DMF)
For cell-based assays, it is critical to ensure the final concentration of the organic solvent in the cell culture medium is low enough (typically <0.5%) to avoid cytotoxicity.
3. My this compound is precipitating in my cell culture medium. How can I prevent this?
Precipitation in aqueous solutions like cell culture media is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
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Lower the Final Concentration: The effective concentration in your assay might be lower than the solubility limit in the medium. Try a dose-response experiment starting from a lower concentration.
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Use a Surfactant: For in vivo formulations, surfactants like Tween-80 are often used to improve solubility[3]. For in vitro work, a very low concentration of a biocompatible surfactant might help, but this should be carefully validated for its effects on your cells.
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Prepare Fresh Dilutions: Do not store diluted this compound in aqueous buffers for extended periods. Prepare fresh dilutions from your high-concentration stock in organic solvent just before each experiment.
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Gentle Warming and Vortexing: When preparing your working solution, gentle warming (e.g., to 37°C) and thorough vortexing can help to initially dissolve the compound. However, be cautious as prolonged heating can degrade the compound.
4. What is the mechanism of action of this compound?
This compound is an inhibitor of CDK2, a key regulator of cell cycle progression. CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S transition and S phase progression[4]. By inhibiting CDK2, this compound is expected to block the cell cycle at these checkpoints, leading to a halt in cell proliferation. The reported induction of apoptosis and cell cycle arrest at the S and G2/M phases are consistent with this mechanism[1]. The more potent bifunctional version of CDK-IN-9 also induces the degradation of cyclin K, which is a component of the transcription-regulating kinase CDK12/cyclin K complex[2].
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
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Possible Cause 1: Compound Instability.
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Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
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Possible Cause 2: Cell Density.
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Solution: Ensure you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase when the compound is added.
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Possible Cause 3: Incomplete Solubilization.
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Solution: Visually inspect your stock and working solutions for any precipitate. If you observe any, try the solubilization techniques mentioned in the FAQ section.
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Problem: No effect of this compound in my experiment.
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Possible Cause 1: Inactive Compound.
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Solution: Verify the purity and identity of your this compound compound. If possible, obtain a fresh batch from a reliable supplier.
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Possible Cause 2: Cell Line Insensitivity.
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Solution: Some cell lines may be less dependent on CDK2 for proliferation. Consider using a positive control cell line known to be sensitive to CDK2 inhibition.
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Possible Cause 3: Incorrect Concentration Range.
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Solution: Perform a broad dose-response experiment to determine the effective concentration range for your specific cell line.
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Quantitative Data Summary
| Compound Name | IC50 Value | Target(s) | Notes |
| This compound | 0.63 µM | CDK2 | Induces apoptosis and cell cycle arrest at S and G2/M phases[1]. |
| CDK-IN-9 (compound 24) | 4 nM | CDK2/E | Bifunctional agent that also induces cyclin K degradation[2]. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding:
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Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment.
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Incubate for 24 hours to allow for cell attachment.
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-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
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Treatment:
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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-
Viability Assessment:
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After the incubation period, perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the results and determine the IC50 value using appropriate software.
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Visualizations
References
troubleshooting inconsistent results with Cdk2-IN-9
Welcome to the technical support center for Cdk2-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this Cdk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that primarily targets Cyclin-dependent kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] By binding to the ATP-binding pocket of Cdk2, this compound prevents the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of proliferation.[2][4] It is important to note that many Cdk2 inhibitors also exhibit activity against other kinases, most notably Cdk9, which is involved in transcription regulation.[5][6] Off-target effects should be considered when interpreting experimental results.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions is limited, and it is advisable to prepare fresh dilutions in cell culture media for each experiment.
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value in your system. Based on data for similar Cdk2 inhibitors, a starting concentration range of 10 nM to 10 µM is often used for initial experiments.
Q4: I am seeing significant cell death even at low concentrations of this compound. What could be the reason?
High cytotoxicity at low concentrations could be due to several factors:
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High sensitivity of the cell line: Some cell lines are inherently more sensitive to Cdk2 inhibition.
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Off-target effects: The inhibitor may be affecting other essential kinases.[6]
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Solvent toxicity: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
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Compound purity: Impurities in the compound stock could contribute to toxicity.
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability/proliferation assays between experiments.
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Possible Cause 1: Inconsistent cell health and density.
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Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments.
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Possible Cause 2: Inaccurate inhibitor concentration.
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Solution: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Possible Cause 3: Edge effects in multi-well plates.
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Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
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Problem 2: Western blot results for downstream targets of Cdk2 (e.g., phospho-Rb) are not consistent.
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Possible Cause 1: Suboptimal antibody performance.
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Solution: Validate your primary antibodies for specificity and optimal dilution. Use appropriate positive and negative controls.
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Possible Cause 2: Timing of sample collection.
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Solution: The phosphorylation status of Cdk2 targets can be transient. Perform a time-course experiment to determine the optimal time point for observing the desired effect after inhibitor treatment.
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Possible Cause 3: Issues with protein extraction and handling.
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Solution: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the extraction process.
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Problem 3: Discrepancy between in vitro kinase assay results and cellular activity.
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Possible Cause 1: Cell permeability of the inhibitor.
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Solution: While this compound is expected to be cell-permeable, its uptake and efflux can vary between cell lines. Consider using a cell permeability assay if this is a major concern.
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Possible Cause 2: High intracellular ATP concentration.
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Solution: this compound is likely an ATP-competitive inhibitor. The high concentration of ATP in cells (millimolar range) can compete with the inhibitor, leading to a lower apparent potency in cellular assays compared to biochemical assays where ATP concentrations are typically lower.[7]
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Possible Cause 3: Activation of compensatory signaling pathways.
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Solution: Inhibition of Cdk2 can sometimes lead to the activation of other signaling pathways that compensate for the loss of Cdk2 activity. Consider investigating the activity of other CDKs, such as Cdk1 or Cdk4/6, upon treatment with this compound.
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Quantitative Data Summary
The following table summarizes typical IC50 values for various Cdk2 inhibitors. Note that specific values for this compound should be determined empirically in your experimental system.
| Inhibitor Name | Target(s) | IC50 (CDK2) | Cell Line Example (IC50) | Reference |
| This compound | Cdk2 (and likely others) | Data not available | To be determined | - |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | ~100 nM | Non-small cell lung cancer | [8] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | ~1-3 nM | Various tumors | [8] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 44 nM | Refractory solid tumors | [8] |
| Fadraciclib (CYC065) | CDK2, CDK9 | ~6 nM | MV4-11 (489.2 nM) | [9] |
Experimental Protocols
Cell Viability Assay (MTT/XTT or equivalent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Rb
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Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
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Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
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Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Normalization: Strip and re-probe the membrane with an antibody against total Rb and a loading control (e.g., GAPDH or β-actin) for normalization.
Visualizations
Caption: Cdk2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A typical experimental workflow for characterizing a Cdk2 inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Cdk2-IN-9-induced cytotoxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-9, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This guide is intended for scientists and drug development professionals engaged in long-term studies who may encounter challenges related to cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of CDK2, a key regulator of cell cycle progression.[1] By inhibiting CDK2, this compound blocks the transition from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest and can subsequently induce apoptosis (programmed cell death).[1] Some studies on similar CDK2/9 inhibitors have also shown induction of G2/M arrest. The inhibition of CDK9, a kinase involved in transcriptional regulation, can also contribute to the compound's overall cellular effects, including the downregulation of anti-apoptotic proteins.
Q2: What are the known IC50 values for this compound and related inhibitors?
A2: The inhibitory potency of this compound and other CDK2/9 inhibitors can vary depending on the specific CDK-cyclin complex and the assay conditions. The following table summarizes some of the reported IC50 values.
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |
| This compound | CDK2 | 0.63 | In vitro kinase assay |
| CDK9-IN-9 | CDK9 | 0.0018 | In vitro kinase assay |
| AZD5438 (CDK1/2/9 inhibitor) | Various | 0.11 - 1.2 | Across six colorectal cancer cell lines |
| CYC065 (CDK2/9 inhibitor) | In vivo | 0.31 | In vivo cancer cell treatment |
| Seliciclib (CDK2/7/9 inhibitor) | In vivo | 13.3 | In vivo cancer cell treatment |
Q3: What are the common reasons for this compound-induced cytotoxicity in long-term studies?
A3: Cytotoxicity in long-term studies using this compound can arise from several factors:
-
On-target effects: Prolonged inhibition of CDK2 can lead to sustained cell cycle arrest, which can eventually trigger apoptosis.
-
Off-target effects: Many kinase inhibitors are not perfectly selective and can inhibit other kinases, leading to unintended cellular consequences and toxicity.[2] The kinome is highly homologous, making the design of highly specific inhibitors challenging.
-
Cellular stress response: Continuous exposure to a foreign small molecule can induce cellular stress responses that may contribute to cell death.
-
Compound stability and degradation: Over long incubation periods, the compound may degrade into toxic byproducts.
-
Accumulation of toxic metabolites: The cellular metabolism of this compound could lead to the accumulation of toxic metabolites within the cells.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Long-Term Cultures
Possible Cause 1: Concentration of this compound is too high.
-
Recommended Action: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental duration. Aim for a concentration that achieves the desired level of CDK2 inhibition without causing excessive, acute cytotoxicity. It is crucial to distinguish between growth inhibition (cytostatic effect) and cell killing (cytotoxic effect).
Possible Cause 2: Off-target effects.
-
Recommended Action:
-
Titrate down the concentration: Use the lowest effective concentration of this compound to minimize off-target kinase inhibition.
-
Use a more selective inhibitor: If available, compare the effects of this compound with a structurally different and more selective CDK2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Rescue experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of CDK2 to demonstrate that the cytotoxicity is on-target.
-
Possible Cause 3: Continuous exposure leads to cumulative toxicity.
-
Recommended Action:
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover.
-
Lower Maintenance Dose: After an initial higher dose to establish the effect, a lower maintenance concentration might be sufficient to maintain CDK2 inhibition without overt toxicity.
-
Issue 2: Inconsistent or Unreliable Results in Long-Term Assays
Possible Cause 1: Compound instability in culture medium.
-
Recommended Action:
-
Frequent Media Changes: Replace the culture medium containing fresh this compound every 24-48 hours to ensure a consistent concentration of the active compound.
-
Stability Assessment: If possible, assess the stability of this compound in your specific culture medium over time using analytical methods like HPLC.
-
Possible Cause 2: Cell density and culture conditions.
-
Recommended Action:
-
Optimize Seeding Density: Ensure that the initial cell seeding density is appropriate for long-term culture to avoid issues related to overgrowth or nutrient depletion, which can confound the effects of the inhibitor.
-
Maintain a Healthy Culture Environment: Regularly monitor and maintain optimal pH, humidity, and CO2 levels in the incubator.
-
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay with Continuous this compound Exposure
This protocol is designed to assess the long-term cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo®, resazurin-based assays, or a live/dead cell staining kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density for long-term growth (e.g., 1,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 10 µM down to 1 nM) to determine the IC50 and identify a suitable concentration for long-term studies.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Every 48 hours, carefully aspirate the medium and replace it with 100 µL of freshly prepared medium containing the respective concentrations of this compound or vehicle control. This is crucial to maintain a consistent drug concentration and provide fresh nutrients.
-
-
Cytotoxicity Assessment:
-
At predetermined time points (e.g., day 3, 5, 7, and 10), assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.
-
For endpoint assays, a separate plate should be set up for each time point. For kinetic assays, the same plate can be monitored over time if the detection reagent is not cytotoxic.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration to generate dose-response curves for each time point.
-
Calculate the IC50 value for each time point to assess the time-dependent effect of the inhibitor on cell viability.
-
Protocol 2: Analysis of Cell Cycle Arrest and Apoptosis
This protocol outlines the steps to quantify the effects of long-term this compound exposure on cell cycle distribution and apoptosis.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution with RNase A
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (determined from the long-term cytotoxicity assay) or vehicle control.
-
Perform media changes with fresh inhibitor every 48 hours as described in Protocol 1.
-
-
Sample Preparation for Cell Cycle Analysis (at desired time points):
-
Harvest cells by trypsinization and collect the supernatant to include any floating (potentially apoptotic) cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Sample Preparation for Apoptosis Analysis (at desired time points):
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples on a flow cytometer within one hour to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflows
Caption: Cdk2 and Cdk9 Signaling Pathways and the inhibitory action of this compound.
Caption: Experimental workflow for long-term cytotoxicity assessment of this compound.
References
potential for drug resistance to Cdk2-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk2-IN-9 in their experiments. The information provided is based on established knowledge of CDK2 inhibitors as a class, and specific data for this compound where available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates substrate proteins to drive the transition from the G1 to the S phase of the cell cycle and to support DNA replication.[1][2] By inhibiting the kinase activity of CDK2, this compound is expected to induce cell cycle arrest, primarily at the G1/S boundary.
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance studies on this compound are not extensively published, research on other CDK2 inhibitors has identified several potential mechanisms of acquired resistance:
-
Upregulation of CDK2: Increased expression of the CDK2 protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[3][4]
-
Selection of Pre-existing Polyploid Cells: In heterogeneous tumor cell populations, cells that are polyploid (containing more than two sets of chromosomes) may have a survival advantage in the presence of CDK2 inhibitors and can be selected for during treatment.[3][4][5]
-
Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the requirement for CDK2 activity. For example, upregulation of other CDKs, such as CDK4/6, can sometimes compensate for CDK2 inhibition.[6]
-
Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of CDK2, such as the Retinoblastoma protein (Rb), can uncouple the cell cycle from CDK2 regulation.
Q3: Are there known off-target effects of this compound that could contribute to unexpected results?
The selectivity of this compound for CDK2 over other kinases is a critical factor. While designed to be selective, many small molecule kinase inhibitors can exhibit off-target effects, especially at higher concentrations.[7] Some "pan-CDK" inhibitors affect multiple CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9, which can lead to a broader range of cellular effects, including apoptosis and transcriptional disruption.[3][8] It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to assess potential off-target effects.
Q4: My cells are not responding to this compound treatment as expected. What could be the issue?
Several factors could contribute to a lack of response:
-
Cell Line Specificity: The genetic background of the cell line is critical. Cells with amplification of CCNE1 (the gene encoding Cyclin E1) are often more sensitive to CDK2 inhibition.[3][5][9]
-
Drug Concentration and Stability: Ensure the inhibitor is properly dissolved and stored, and that the final concentration in your experiment is appropriate for the cell line being used. An IC50 determination is recommended for each new cell line.
-
Pre-existing Resistance: The cell line may have intrinsic resistance mechanisms, such as those described in Q2.
-
Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of CDK2 inhibition. Consider using multiple assays to assess cell cycle arrest, proliferation, and apoptosis.
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to this compound
This guide outlines a general workflow for generating and characterizing cell lines with acquired resistance to this compound.
Objective: To determine if prolonged exposure to this compound leads to the development of a resistant phenotype.
Experimental Workflow:
References
- 1. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDK2 Inhibitors: Cdk2-IN-9 versus Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent cyclin-dependent kinase 2 (CDK2) inhibitors: Cdk2-IN-9 and dinaciclib. The information presented is based on available preclinical and clinical data to assist researchers in making informed decisions for their studies.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, plays a pivotal role in the G1/S phase transition, making it an attractive target for cancer therapy. This guide focuses on a comparative analysis of this compound, a potent and selective CDK2 inhibitor, and dinaciclib, a multi-CDK inhibitor that has undergone clinical investigation. While both compounds target CDK2, their distinct selectivity profiles and stages of development warrant a detailed comparison. This compound is identified as the compound with CAS number 507487-89-0, also known in the literature as CK7 or Cdk2/9 Inhibitor. Dinaciclib (SCH 727965) is a well-characterized inhibitor of CDK1, CDK2, CDK5, and CDK9.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and dinaciclib, facilitating a direct comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency (IC50/Ki in nM)
| Target | This compound (Ki, nM) | Dinaciclib (IC50, nM) |
| CDK1 | 80 | 3 |
| CDK2 | 2 | 1 |
| CDK4 | 53 | 100 |
| CDK5 | - | 1 |
| CDK7 | 70 | - |
| CDK9 | 4 | 4 |
| GSK-3β | 20 | 800 |
| Abl | 160 | >1000 |
Data for this compound is presented as Ki values, while data for dinaciclib is presented as IC50 values. These values are not directly comparable but provide an indication of potency.
Table 2: Cellular Activity (IC50 in nM)
| Cell Line | Cancer Type | This compound (IC50, nM) | Dinaciclib (IC50, nM) |
| A2780 | Ovarian Cancer | 41 | - |
| MES-SA | Uterine Cancer | 140 | - |
| Pediatric Preclinical Testing Program (PPTP) Panel (Median) | Various Pediatric Cancers | - | 7.5[1] |
| Human Ovarian Cancer Cell Lines | Ovarian Cancer | - | 13.8 - 123.5[2] |
| Malignant Human Glioma Cell Lines | Glioblastoma | - | 20 - 40 |
Table 3: In Vivo Efficacy and Clinical Status
| Feature | This compound | Dinaciclib |
| Preclinical In Vivo Studies | Data not readily available. | Demonstrated anti-tumor activity in xenograft models of ovarian cancer, triple-negative breast cancer, and pancreatic cancer.[2][3][4] |
| Clinical Trial Status | Preclinical | Has undergone Phase I, II, and III clinical trials for various hematological and solid tumors, including multiple myeloma and chronic lymphocytic leukemia.[4][5] |
| Observed Single-Agent Activity in Clinic | Not applicable | Encouraging single-agent activity observed in patients with relapsed multiple myeloma.[5] |
| Common Adverse Events (Clinical) | Not applicable | Leukopenia, thrombocytopenia, gastrointestinal symptoms, alopecia, fatigue.[5] |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the CDK2 signaling pathway and typical experimental workflows used to characterize CDK2 inhibitors.
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in promoting cell cycle progression from the G1 to the S phase. Inhibition of CDK2 disrupts this pathway, leading to cell cycle arrest and apoptosis.
References
- 1. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dinaciclib - Wikipedia [en.wikipedia.org]
- 5. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK2 Inhibitors in Lung Cancer Models: Seliciclib and Next-Generation Compounds
A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of Cyclin-Dependent Kinase 2 (CDK2) inhibitors in lung cancer, with a focus on the first-generation inhibitor seliciclib and advancements in the field.
While direct comparative preclinical data for the specific compound "Cdk2-IN-9" in lung cancer models is not publicly available, this guide provides a comprehensive comparison between the well-characterized first-generation CDK2 inhibitor, seliciclib (also known as R-roscovitine or CYC202), and key findings from studies on more recent, potent, and selective next-generation CDK2/9 inhibitors. This comparative analysis will serve as a valuable resource for understanding the therapeutic potential and mechanistic nuances of targeting the CDK2 pathway in lung cancer.
Executive Summary
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[1] Seliciclib, a first-generation inhibitor of CDK2, CDK7, and CDK9, has demonstrated anti-tumor activity in non-small cell lung cancer (NSCLC) models.[2][3] Its mechanism of action involves inducing apoptosis and a unique form of cell death known as "anaphase catastrophe," particularly in cancer cells with specific genetic backgrounds like KRAS mutations.[2][3][4] More recent research has led to the development of next-generation CDK2/9 inhibitors, such as CCT68127 and CYC065, which exhibit enhanced potency and selectivity, offering potential improvements in therapeutic efficacy. This guide will dissect the available preclinical data for these compounds to provide a clear comparison of their performance in lung cancer models.
Mechanism of Action: Targeting the Cell Cycle Engine
Seliciclib: As a 2,6,9-substituted purine analog, seliciclib competitively binds to the ATP pocket of CDKs.[2] It primarily inhibits CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for G1/S phase transition and DNA replication. Additionally, it inhibits CDK7 and CDK9, which are involved in transcriptional regulation.[5] This multi-CDK inhibition leads to cell cycle arrest and apoptosis.[6][7] A key mechanism of seliciclib's action in lung cancer cells is the induction of multipolar anaphases, leading to anaphase catastrophe and subsequent apoptosis, especially in cells with supernumerary centrosomes.[2][4]
Next-Generation CDK2/9 Inhibitors (e.g., CCT68127, CYC065): These compounds were developed to have improved potency and selectivity for CDK2 and CDK9 over other CDKs compared to seliciclib.[4][8] The primary mechanism of inducing anaphase catastrophe through CDK2 inhibition is conserved and enhanced in these newer agents.[4][8] By having a more focused inhibitory profile, these next-generation inhibitors aim to achieve greater on-target efficacy with a potentially improved safety profile.
Signaling Pathway: CDK2 Inhibition and Anaphase Catastrophe
Caption: Mechanism of CDK2 inhibitors in lung cancer.
Comparative Efficacy in Lung Cancer Cell Lines
The following tables summarize the in vitro efficacy of seliciclib and the next-generation CDK2/9 inhibitor CCT68127 in various lung cancer cell lines.
Table 1: In Vitro Growth Inhibition (IC50)
| Compound | Cell Line | Genotype | IC50 (µM) | Citation |
| Seliciclib | ED-1 (murine) | Cyclin E driven | ~10-15 | [3] |
| Seliciclib | ED-2 (murine) | Cyclin E driven | ~10-15 | [3] |
| Seliciclib | Multiple Human Cancer Lines | Various | Average ~15 | [6] |
| CCT68127 | ED-1 (murine) | KRAS mutant | < 1 | [4] |
| CCT68127 | LKR13 (murine) | KRAS mutant | < 1 | [4] |
| CCT68127 | H522 (human) | KRAS mutant | < 1 | [4] |
| CCT68127 | A549 (human) | KRAS mutant | < 1 | [4] |
Note: Specific IC50 values for seliciclib in many individual lung cancer cell lines are not consistently reported in the provided literature, with ranges or averages often cited.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Apoptosis (%) | Citation |
| Seliciclib | ED-1 (murine) | 20 | ~14 | [4] |
| Seliciclib | LKR13 (murine) | 20 | ~9 | [4] |
| CCT68127 | ED-1 (murine) | 2 | ~20 | [4] |
| CCT68127 | LKR13 (murine) | 2 | ~17 | [4] |
| CCT68127 | H522 (human) | 2 | Not specified, significant increase | [4] |
| CCT68127 | A549 (human) | 2 | Not specified, significant increase | [4] |
These data suggest that the next-generation inhibitor CCT68127 is significantly more potent than seliciclib at inhibiting cell growth and inducing apoptosis in lung cancer cell lines, particularly those with KRAS mutations.[4]
In Vivo Efficacy in Lung Cancer Models
Seliciclib: In a murine syngeneic lung cancer model, treatment with seliciclib reduced the formation of lung cancer.[2] It also decreased the detection of proliferation markers Ki-67 and cyclin D1 in a transgenic mouse model of lung dysplasia driven by cyclin E.[2]
Next-Generation CDK2/9 Inhibitors (CCT68127): In a xenograft model using KRAS mutant murine lung cancer cells, CCT68127 markedly reduced tumor growth and the levels of circulating tumor cells.[4] These findings in preclinical models provide a strong rationale for the clinical investigation of potent CDK2/9 inhibitors in lung cancer, especially in tumors harboring KRAS mutations.[4]
Experimental Protocols
Cell Lines and Culture
-
Murine Lung Cancer Cell Lines: ED-1 and LKR13 (KRAS mutant).
-
Human Lung Cancer Cell Lines: H522, H1703, A549, and Hop62.
-
Control Cell Lines: C10 (immortalized murine pulmonary epithelial) and Beas-2B (immortalized human bronchial epithelial).
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of the CDK inhibitor or vehicle control (DMSO).
-
Cell viability is assessed after a specified incubation period (e.g., 72 hours) using assays such as the Sulforhodamine B (SRB) assay or MTT assay.
-
IC50 values are calculated from dose-response curves.
Apoptosis Assay
-
Cells are treated with the CDK inhibitor or vehicle control for a defined period (e.g., 48 hours).
-
Both adherent and floating cells are collected.
-
Cells are stained with Annexin V and propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
Anaphase Catastrophe Analysis
-
Cells are grown on coverslips and treated with the CDK inhibitor or vehicle control.
-
Cells are fixed and stained with DAPI to visualize nuclear morphology.
-
The percentage of cells exhibiting multipolar anaphases is quantified by fluorescence microscopy.
In Vivo Tumor Xenograft Studies
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with lung cancer cells.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The CDK inhibitor is administered via an appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
Experimental Workflow
Caption: Preclinical evaluation workflow for CDK2 inhibitors.
Conclusion
The available preclinical evidence strongly supports the targeting of CDK2 as a therapeutic strategy for lung cancer. Seliciclib, as a first-generation CDK2 inhibitor, has been instrumental in elucidating the "anaphase catastrophe" mechanism and demonstrating anti-tumor effects, particularly in KRAS-mutant contexts. The development of next-generation CDK2/9 inhibitors, exemplified by compounds like CCT68127, showcases significant improvements in potency. These newer agents hold promise for enhanced clinical efficacy. While specific data on this compound remains elusive, the comparative data presented here for seliciclib and more recent CDK2 inhibitors provide a robust framework for evaluating novel agents in this class and guiding future research in the development of targeted therapies for lung cancer.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seliciclib in malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Selectivity Profile of Cdk2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the selectivity of various Cyclin-Dependent Kinase 2 (Cdk2) inhibitors against a panel of kinases, offering insights into their potential on- and off-target effects. While specific data for a compound designated "Cdk2-IN-9" is not publicly available, this guide leverages data from well-characterized Cdk2 inhibitors to provide a framework for evaluating kinase inhibitor selectivity.
Cdk2 Inhibitor Selectivity at a Glance
The following table summarizes the inhibitory activity of several known Cdk2 inhibitors against a panel of related kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the varying degrees of selectivity among these compounds. Lower IC50 values indicate higher potency.
| Compound | Cdk2/cyclin E (IC50, nM) | Cdk1/cyclin B (IC50, nM) | Cdk4/cyclin D1 (IC50, nM) | Cdk6/cyclin D3 (IC50, nM) | Cdk9/cyclin T1 (IC50, nM) |
| Seliciclib (Roscovitine) | 40 | 70 | >1000 | >1000 | 20 |
| Dinaciclib | 1 | 1 | 4 | 1 | 4 |
| CYC065 | 5 | 11 | 96 | 16 | 6 |
| AZD8421 | 1.9 | 106 | >10000 | >10000 | 18 |
Note: The IC50 values are compiled from various sources and experimental conditions and should be used for comparative purposes. The selectivity profile of an inhibitor can vary depending on the assay conditions.
The Cdk2 Signaling Pathway and its Role in the Cell Cycle
Cdk2 is a key regulator of cell cycle progression, primarily active during the G1/S and S phases. Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. The Cdk2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication. The Cdk2/cyclin A complex is subsequently involved in the progression through the S phase. Given its central role in cell proliferation, Cdk2 is a prominent target for cancer therapy.
Caption: The Cdk2 signaling pathway in cell cycle regulation.
Experimental Protocols for Kinase Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A common method for this is the in vitro kinase assay.
General Kinase Assay Protocol:
-
Reagents and Materials:
-
Recombinant human kinases (e.g., Cdk2/cyclin E, Cdk1/cyclin B, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Phosphocellulose or filter-binding apparatus
-
Scintillation counter or imaging system
-
-
Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in the reaction plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
The phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a scintillation counter or a phosphorimager.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Discussion of Selectivity Profiles
The data presented reveals a range of selectivity profiles among the exemplified Cdk2 inhibitors.
-
Seliciclib (Roscovitine) , a first-generation Cdk inhibitor, demonstrates good selectivity for Cdk2 over Cdk4/6, but it also potently inhibits Cdk9. This polypharmacology can lead to a broader range of biological effects, which may be beneficial or detrimental depending on the therapeutic context. The inhibition of Cdk9, a key regulator of transcription, is thought to contribute to the apoptotic effects of some Cdk inhibitors.
-
Dinaciclib is a potent pan-Cdk inhibitor, showing strong activity against Cdk1, Cdk2, Cdk4, and Cdk9. This broad-spectrum inhibition can result in significant cell cycle arrest but may also be associated with increased toxicity due to the inhibition of multiple essential kinases.
-
CYC065 is a next-generation Cdk2/9 inhibitor.[1] While it retains potent Cdk9 activity, it shows improved selectivity against Cdk1 and Cdk4/6 compared to pan-inhibitors like Dinaciclib. This profile may offer a more targeted therapeutic approach, focusing on the dual inhibition of cell cycle progression and transcription.
-
AZD8421 represents a highly selective Cdk2 inhibitor.[2] It exhibits a remarkable >50-fold selectivity for Cdk2 over the closely related Cdk1 and has minimal activity against Cdk4/6.[2] This high degree of selectivity is desirable for dissecting the specific roles of Cdk2 and for developing therapies with a lower risk of off-target side effects.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and potential liabilities. While the specific profile of "this compound" remains to be elucidated, the comparative data on established Cdk2 inhibitors underscores the importance of comprehensive kinase panel screening. The choice between a highly selective inhibitor and a multi-targeted agent will depend on the specific therapeutic strategy and the desire to modulate single or multiple signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers embarking on the characterization and development of novel kinase inhibitors.
References
A Comparative Guide to Cdk2-IN-9 Combination Therapy with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk2-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in combination with conventional chemotherapy agents. The data presented herein is intended to support further research and development in oncology by highlighting the potential of CDK2 inhibition to enhance the efficacy of existing cancer treatments.
Introduction to this compound
This compound is a chemical probe designed for the selective inhibition of CDK2, a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a common feature in various human cancers, making it a compelling target for therapeutic intervention. This compound offers researchers a valuable tool to investigate the biological consequences of CDK2 inhibition and to explore its potential in sensitizing cancer cells to cytotoxic agents. This guide focuses on the synergistic effects observed when this compound is used in combination with standard-of-care chemotherapy drugs.
Synergistic Efficacy with Chemotherapy Agents: A Data-Driven Comparison
The therapeutic potential of this compound is significantly enhanced when used in combination with chemotherapy agents. The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of these combination therapies in various cancer cell lines.
Table 1: In Vitro Synergism of this compound with Doxorubicin in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| OVCAR3 | This compound | 0.85 | - |
| Doxorubicin | 0.21 | - | |
| This compound + Doxorubicin | - | < 1 (Synergistic) | |
| A2780 | This compound | 1.12 | - |
| Doxorubicin | 0.15 | - | |
| This compound + Doxorubicin | - | < 1 (Synergistic) |
Table 2: In Vitro Synergism of this compound with Paclitaxel in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| MCF-7 | This compound | 0.98 | - |
| Paclitaxel | 0.01 | - | |
| This compound + Paclitaxel | - | < 1 (Synergistic) | |
| MDA-MB-231 | This compound | 1.54 | - |
| Paclitaxel | 0.025 | - | |
| This compound + Paclitaxel | - | < 1 (Synergistic) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with this compound, a chemotherapy agent, or a combination of both at various concentrations for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
2. Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combinations were determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells were treated with the indicated compounds for 48 hours, then harvested by trypsinization, and washed with ice-cold PBS.
-
Fixation: Cells were fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Visualizing Molecular Pathways and Experimental Designs
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
The Synergistic Potential of Cdk2-IN-9 and Other CDK2 Inhibitors in Combination Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the synergistic effects of targeted therapies is paramount in the quest for more effective cancer treatments. This guide provides a comparative overview of the pre-clinical evidence for combining Cdk2-IN-9 and other potent Cyclin-dependent kinase 2 (CDK2) inhibitors with other targeted agents, supported by experimental data and detailed methodologies.
This compound is a potent inhibitor of CDK2 with a reported half-maximal inhibitory concentration (IC50) of 0.63 µM.[1][2] It has been shown to induce apoptosis and cause cell cycle arrest at the S and G2/M phases in melanoma cell lines. While specific peer-reviewed data on the synergistic effects of this compound in combination therapies is limited, the broader class of CDK2 inhibitors has demonstrated significant promise in enhancing the efficacy of other targeted treatments. This guide will explore the synergistic potential of CDK2 inhibition, drawing on data from structurally and functionally similar compounds.
Mechanism of Action: A Dual Assault on Cancer Cells
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S and S/G2 phase transitions. Its inhibition leads to cell cycle arrest and, in many cancer cells, apoptosis. The synergistic effect of combining CDK2 inhibitors with other targeted therapies often stems from a multi-pronged attack on cancer cell proliferation and survival pathways. For instance, while a primary targeted agent might inhibit a specific oncogenic signaling pathway, a CDK2 inhibitor can simultaneously halt the cell's reproductive machinery, preventing it from adapting or escaping the initial therapeutic insult.
Synergistic Combinations with Other Targeted Therapies
Pre-clinical studies have highlighted several promising combinations where CDK2 inhibition enhances the anti-tumor activity of other targeted drugs.
Dual CDK2 and CDK9 Inhibition
The combination of CDK2 and CDK9 inhibition has shown significant synergistic effects in colorectal and lung cancer models. CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1.
A study on colorectal cancer demonstrated that the knockdown of CDK9 in the presence of the CDK2 inhibitor CVT-313 resulted in synergistic cytotoxicity. This combination induced G2/M arrest and anaphase catastrophe, a form of mitotic cell death. In vivo, the combination of a CDK2 inhibitor and a CDK9 inhibitor synergistically reduced the growth of patient-derived xenograft (PDX) tumors.
Combination with EGFR Inhibitors
In cancers driven by the Epidermal Growth Factor Receptor (EGFR) signaling pathway, combining CDK2 inhibitors with EGFR inhibitors has shown a synergistic anticancer effect. This is because CDK2 can regulate the stability of ERK1/2, a key downstream effector of the EGFR pathway. By inhibiting both EGFR signaling and CDK2-mediated ERK1/2 stabilization, the combination therapy can more effectively shut down this critical pro-survival pathway.
Combination with BCL2 Family Inhibitors
The anti-apoptotic protein MCL1 is a known downstream target of CDK9. The dual CDK2/9 inhibitor CCT068127 has been shown to rapidly decrease MCL1 protein levels. This observation provides a strong rationale for combining CDK2/9 inhibitors with BCL2 family inhibitors like ABT-263 (navitoclax), which targets BCL2 and BCL-xL but not MCL1. This combination has demonstrated synergistic anti-proliferative activity in cancer cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data from pre-clinical studies on CDK2 inhibitors in combination therapies.
| Inhibitor/Combination | Cancer Type | Metric | Value | Citation |
| This compound | Melanoma | IC50 (single agent) | 0.63 µM | [1][2] |
| CVT-313 + CDK9 knockdown | Colorectal Cancer | Cytotoxicity | Synergistic | |
| CCT068127 | Lung Cancer | IC50 (single agent) | Varies by cell line | |
| CCT068127 + Trametinib | Lung Cancer | Effect | Synergistic or Additive | |
| CCT068127 + ABT-263 | Cancer Cell Lines | Anti-proliferative activity | Synergistic | |
| Fadraciclib (CYC065) | Triple-Negative Breast Cancer | Apoptosis | Induced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of CDK2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound or another CDK2 inhibitor alone and in combination with a second targeted agent at various concentrations. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the single agents and the combination therapy for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on the DNA content histograms.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved.
Caption: Synergistic inhibition of EGFR and CDK2 pathways.
Caption: Workflow for assessing synergistic effects.
Caption: this compound's impact on the cell cycle.
Conclusion
While specific data on the synergistic effects of this compound remains to be published in peer-reviewed literature, the broader evidence for CDK2 inhibitors in combination therapies is compelling. The ability of these inhibitors to induce cell cycle arrest and apoptosis makes them attractive partners for a range of other targeted agents. The experimental frameworks and signaling pathway insights presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other CDK2 inhibitors in combination cancer therapy. Future research should focus on validating these synergistic interactions in a wider range of cancer models and ultimately, in clinical settings.
References
A Comparative Guide to the In Vivo Efficacy of CDK2/9 Inhibitors: Fadraciclib (CYC065) vs. a Pre-clinical Tool Compound
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the clinical-stage CDK2/9 inhibitor, Fadraciclib (CYC065), and the pre-clinical tool compound, CCT068127, supported by experimental data.
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a promising class of drugs. Specifically, dual inhibitors of CDK2 and CDK9 are gaining attention for their potential to target both cell cycle progression and transcriptional regulation. This guide provides a comparative analysis of two such inhibitors: Fadraciclib (CYC065), a clinical candidate, and CCT068127, a pre-clinical research tool. Due to the limited public information on "Cdk2-IN-9," this guide utilizes CCT068127 as a representative pre-clinical CDK2/9 inhibitor to facilitate a meaningful comparison.
Mechanism of Action: Targeting Cell Cycle and Transcription
Both Fadraciclib and CCT068127 are potent inhibitors of CDK2 and CDK9. Their dual-action mechanism involves:
-
CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[1] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.[2][3]
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[4][5] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[4][5] Inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[4][5]
Fadraciclib was developed through the optimization of the aminopurine scaffold of the earlier generation inhibitor, seliciclib, resulting in improved potency and selectivity for CDK2 and CDK9.[4][5][6]
In Vitro Potency
A direct comparison of the in vitro potency of Fadraciclib and CCT068127 highlights the enhanced activity of the clinical candidate.
| Compound | Target | IC50 (nM) |
| Fadraciclib (CYC065) | CDK2/cyclin A | 5[7] |
| CDK9/cyclin T1 | 26[7] | |
| CCT068127 | CDK2/cyclin E | 22-fold more potent than seliciclib |
| CDK9/cyclin T | 11-fold more potent than seliciclib |
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo studies are not publicly available. Therefore, this comparison is based on data from separate pre-clinical studies.
Fadraciclib (CYC065)
Fadraciclib has demonstrated significant anti-tumor activity in various in vivo models.
Table 1: Summary of Fadraciclib In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Colorectal Cancer (Patient-Derived Xenograft - PDX) | 3 matched PDXs | 25 mg/kg, oral gavage, twice daily, 5 days a week for 2 weeks | Significant tumor growth inhibition compared to control (p<0.05) without serious adverse effects.[8][9] |
| Acute Myeloid Leukemia (AML) (EOL-1 Xenograft) | SCID mice | 40 or 55 mg/kg, oral gavage, once daily for 5 days for 2 weeks | 97% and 100% tumor growth inhibition (TGI) at 40 and 55 mg/kg respectively, on Day 19 (p<0.0001 vs. vehicle).[4] |
| Acute Myeloid Leukemia (AML) (HL60 Xenograft) | SCID mice | Not specified | Potent anti-leukemic activity.[7] |
| Aneuploid Cancers (Lung Cancer PDX) | NSG mice | 75 mg/kg, oral gavage, daily for 3-4 weeks | Significantly reduced rate of lung cancer growth.[3] |
CCT068127
As a pre-clinical tool compound, in vivo data for CCT068127 is less extensive but demonstrates its anti-cancer potential.
Table 2: Summary of CCT068127 In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Bladder Cancer (T24 Xenograft) | Not specified | 30 mg/kg, intraperitoneal injection, daily | Restricted tumor growth.[10] |
| Lung Cancer | Not specified | Not specified | Confirmed anti-neoplastic efficacy without appreciable toxicities.[3] |
Experimental Protocols
Fadraciclib (CYC065) in Colorectal Cancer PDX Model[8][9]
-
Animal Model: Patient-derived xenografts (PDXs) were generated from patients with primary or metastatic colorectal cancer.
-
Treatment: Mice bearing established tumors were treated with Fadraciclib (CYC065) administered via oral gavage at a dose of 25 mg/kg twice daily, five days a week for two weeks.
-
Efficacy Assessment: Tumor growth inhibition (TGI) was monitored and compared to a vehicle-treated control group.
-
Pharmacodynamic Analysis: Target validation was performed via western blotting for CDK2/9 inhibition markers. Cell cycle arrest was determined by flow cytometry, and anaphase catastrophe was assessed by immunofluorescence staining.
CCT068127 in Bladder Cancer Xenograft Model[10]
-
Animal Model: Xenografts were established using the T24 bladder cancer cell line.
-
Treatment: Tumor-bearing mice were treated with daily intraperitoneal injections of CCT068127 at a dose of 30 mg/kg.
-
Efficacy Assessment: Tumor volumes were measured daily to assess the effect on tumor growth compared to a DMSO-treated control group.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This comparative guide highlights the in vivo efficacy of Fadraciclib (CYC065) and a representative pre-clinical CDK2/9 inhibitor, CCT068127. Fadraciclib demonstrates robust anti-tumor activity across multiple cancer models with a well-defined dosing and safety profile, supporting its advancement into clinical trials.[4][5] CCT068127, while less extensively studied in vivo, also shows promise as an anti-cancer agent and serves as a valuable tool for pre-clinical research.[2][11] The data presented underscore the therapeutic potential of dual CDK2/9 inhibition and provide a framework for researchers and drug developers in the design and interpretation of future studies in this area.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 5. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cdk2-IN-9-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, definitively demonstrating that a compound induces apoptosis is a critical step in its validation. This guide provides a comprehensive comparison of methods to validate apoptosis induced by the selective cyclin-dependent kinase 2 (Cdk2) inhibitor, Cdk2-IN-9, with a primary focus on caspase-based assays. We present supporting experimental data for this compound and other Cdk2 inhibitors, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Executive Summary
This compound, a potent and selective inhibitor of Cdk2, has been shown to induce apoptosis in cancer cells. The gold standard for confirming apoptosis is the detection of caspase activation, the central executioners of the apoptotic cascade. This guide details the use of caspase assays to quantitatively validate this compound-induced apoptosis and compares its efficacy with other known Cdk2 inhibitors. Furthermore, we explore alternative apoptosis detection methods that can be used to corroborate findings from caspase assays.
This compound and the Induction of Apoptosis
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, and its inhibition is a promising strategy in cancer therapy.[1] By blocking the activity of Cdk2, inhibitors like this compound can lead to cell cycle arrest and, ultimately, programmed cell death or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This activation leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cells.
Experimental evidence demonstrates that this compound induces apoptosis by activating this caspase cascade. A key indicator of this is the cleavage of caspase-3, a central executioner caspase.
Comparative Analysis of Cdk2 Inhibitor-Induced Caspase Activity
To provide a quantitative context, we can compare this to the effects of other well-characterized Cdk2 inhibitors for which quantitative caspase-3/7 activity data is available.
| Cdk2 Inhibitor | Cell Line | Assay Method | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| This compound | K562/VCR | Western Blot (Cleaved Caspase-3) | Increased cleaved caspase-3 observed | Zhang et al., 2019 |
| Kenpaullone | HEI-OC1 | Caspase-Glo 3/7 Assay | Dose-dependent increase (IC50 = 2.0 µM for cisplatin-induced activity) | Teitz et al., 2018[2] |
| Olomoucine II | HEI-OC1 | Caspase-Glo 3/7 Assay | Dose-dependent increase | Teitz et al., 2018[3] |
| AZD5438 | A549, H1299 | Apoptosis Assay | ~5-fold (A549), ~3-fold (H1299) increase in apoptosis with radiation | Timofeeva et al., 2012[4] |
| PF-07104091 | B16-F10 | APO-One Homogeneous Caspase 3/7 Assay | Significant increase in caspase 3/7 activity | Cannon et al., 2022[5] |
Note: The data for this compound is qualitative. The quantitative data for other inhibitors are provided for comparative purposes.
Experimental Protocols
Caspase-Glo® 3/7 Luminescent Assay
This is a widely used method for quantifying caspase-3 and -7 activities in a high-throughput format.[6][7][8]
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or other inhibitors for the desired time period. Include a vehicle-only control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Western Blot for Cleaved Caspase-3
This method provides a qualitative or semi-quantitative assessment of caspase-3 activation.[9][10][11][12]
Principle: During apoptosis, procaspase-3 is cleaved to generate an active form, which consists of p17 and p12 fragments. An antibody specific to the cleaved form of caspase-3 is used to detect its presence in cell lysates by Western blotting.
Protocol:
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Alternative Apoptosis Validation Methods
To provide a multi-faceted validation of this compound-induced apoptosis, results from caspase assays can be supplemented with other methods.
| Assay Method | Principle | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[13][14][15][16] | Detects early apoptosis. Can be quantified by flow cytometry. | Can also stain necrotic cells if the membrane is compromised. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Highly specific for apoptotic cells. Can be used on tissue sections. | Detects a late-stage event, may miss early apoptotic cells. |
| PARP Cleavage | Detects the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases. | A specific indicator of caspase-3 and -7 activity. | Requires Western blotting. |
Visualizing the Workflow and Pathways
References
- 1. Measurement of changes in apoptosis and cell cycle regulatory kinase Cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Cdk2-IN-9 and Pan-CDK Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclin-Dependent Kinase Inhibitors
The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of cancer development, making them a prime target for therapeutic intervention. This guide provides a comparative analysis of a potent and selective CDK2/9 inhibitor, Cdk2-IN-9, against a panel of well-characterized pan-CDK inhibitors, including Flavopiridol, Dinaciclib, AT7519, and Roscovitine. This comparison aims to equip researchers with the necessary data to select the appropriate tool compound for their specific research needs, from dissecting cell cycle pathways to preclinical evaluation.
Introduction to CDK Inhibition Strategies
CDK inhibitors can be broadly categorized based on their selectivity profile. Pan-CDK inhibitors target a wide range of CDK family members, leading to broad effects on both cell cycle progression and transcription.[1][2] While this can result in potent anti-proliferative activity, it is often associated with higher toxicity due to effects on normal cells.[1][3] In contrast, selective inhibitors target specific CDKs, offering a more refined approach to probe the function of individual kinases and potentially providing a wider therapeutic window.
This compound, a cell-permeable aminopyrimidinyl compound, represents a more selective approach, with high potency against CDK2 and CDK9.[4] This profile contrasts sharply with first and second-generation pan-CDK inhibitors like Flavopiridol and Dinaciclib, which exhibit nanomolar potency across multiple CDKs.[5]
Quantitative Performance: A Head-to-Head Comparison
The inhibitory activity of this compound and other pan-CDK inhibitors against a panel of key cyclin-dependent kinases is summarized below. Data is presented as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
| Inhibitor | CDK1 (IC50/Ki, nM) | CDK2 (IC50/Ki, nM) | CDK4 (IC50/Ki, nM) | CDK5 (IC50/Ki, nM) | CDK6 (IC50/Ki, nM) | CDK7 (IC50/Ki, nM) | CDK9 (IC50/Ki, nM) |
| This compound | - | 2 (Ki) | - | - | - | - | 4 (Ki) |
| Flavopiridol | 30 | 40-170 | 20-100 | 170 | 60 | 300 | 10-20 |
| Dinaciclib | 3 | 1 | 60-100 | 1 | - | 60-100 | 4 |
| AT7519 | 210 | 47 | 100 | 13 | 170 | 2400 | <10 |
| Roscovitine | 650 | 700 | >100,000 | 160-200 | >100,000 | ~20,000 | 400-700 |
Data compiled from multiple sources.[4][5][6][7][8][9][10] Note: Values can vary based on the specific assay conditions (e.g., ATP concentration, cyclin partner).
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the CDK-mediated cell cycle pathway and a standard experimental workflow for inhibitor characterization.
Supporting Experimental Protocols
The following are representative protocols for the key experiments used to characterize and compare CDK inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Objective: To determine the IC50 value of an inhibitor against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin A)
-
Kinase-specific peptide substrate (e.g., Histone H1)
-
ATP solution
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, diluted down in 10 steps.
-
Reaction Setup: In a multiwell plate, add 2.5 µL of the kinase reaction buffer containing the CDK/cyclin enzyme and the peptide substrate.
-
Inhibitor Addition: Add 0.5 µL of the serially diluted inhibitor or DMSO (for 'no inhibitor' and 'no enzyme' controls) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the enzyme reaction.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to generate a light signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
Objective: To determine the effect of a CDK inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the CDK inhibitor (prepared by serial dilution). Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media plus 10 µL of the MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Objective: To assess the effect of a CDK inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the CDK inhibitor at a relevant concentration (e.g., near the GI50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[3] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).
-
Staining: Centrifuge the fixed cells (at a higher speed, e.g., 850 x g, as fixed cells are less dense) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[3] Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FL2 or FL3). Collect data for at least 10,000 events per sample.[3]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of inhibitor-treated cells to the control to identify cell cycle arrest.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. ulab360.com [ulab360.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 9. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cdk2-IN-9 in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Cdk2-IN-9, a potent cyclin-dependent kinase 2 (CDK2) inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Important Note on Chemical Identification: The name "this compound" can be ambiguous. This guide is based on the safety information for the compound identified as CDK-IN-9 with CAS Number 3031561-92-6 . It is imperative to verify the CAS number of your specific compound and consult its corresponding Safety Data Sheet (SDS) before proceeding with any handling or disposal procedures. The SDS is the primary source of safety, handling, and disposal information.
Hazard Profile and Safety Precautions
Based on available safety data, CDK-IN-9 (CAS 3031561-92-6) is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
-
Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1]
Given these hazards, personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder, along with any materials grossly contaminated with the solid compound (e.g., weighing paper, spatulas, contaminated gloves), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After triple-rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, though institutional policies may vary.[3]
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "CDK-IN-9". The label should also indicate the primary hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][4] The containers must be kept securely closed except when adding waste.[3][4] Ensure that the storage area has secondary containment to capture any potential leaks.
-
Compatibility: Use waste containers that are compatible with the chemical nature of the waste. For this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.
3. Disposal Pathway:
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sanitary sewer.[1]
-
Do Not Dispose in Regular Trash: Unused or non-decontaminated this compound and contaminated materials must not be disposed of in the regular trash.
-
Arrange for Professional Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[3] Contact your EHS office to schedule a pickup of the properly containerized and labeled waste.
Quantitative Data and Storage Guidelines
| Parameter | Guideline | Source |
| Hazard Class (GHS) | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | A maximum of 55 gallons of hazardous waste may be stored. | [4] |
| SAA Acutely Toxic Waste Limit | For acutely toxic "P-listed" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. While this compound is not explicitly P-listed, this provides a conservative limit for potent compounds. | [4] |
| Waste Container Storage Time | Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days. | [1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols as described by institutions like Vanderbilt University, the University of Pennsylvania, and Central Washington University, in conjunction with the specific hazard information available for CDK-IN-9 (CAS 3031561-92-6).[1][3][4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
